Iron(2+) ethylenediammonium sulphate
Description
BenchChem offers high-quality Iron(2+) ethylenediammonium sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(2+) ethylenediammonium sulphate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
63589-59-3 |
|---|---|
Molecular Formula |
C2H10FeN2O8S2 |
Molecular Weight |
310.1 g/mol |
IUPAC Name |
ethane-1,2-diamine;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
InChI Key |
KLLMHEWAYVXMSW-UHFFFAOYSA-L |
SMILES |
C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt)
Executive Summary
In the realm of quantitative redox analysis, the stability of the ferrous standard is the limiting factor for accuracy. While Ammonium Ferrous Sulfate (Mohr’s Salt) has long been the industry workhorse, it suffers from gradual efflorescence and susceptibility to oxidative degradation in non-ideal storage conditions.
This guide details the synthesis and characterization of Iron(II) Ethylenediammonium Sulfate Tetrahydrate (
Theoretical Framework
The Chemistry of Stabilization
Iron(II) salts are thermodynamically prone to oxidation to Iron(III) in the presence of atmospheric oxygen (
In Oesper’s Salt, the ethylenediammonium cation (
Stoichiometric Logic
The synthesis relies on the combination of two precursor salts in equimolar ratios:
-
Ferrous Sulfate:
[1] -
Ethylenediammonium Sulfate:
Experimental Protocol
Safety Warning: The neutralization of ethylenediamine with sulfuric acid is violently exothermic . Strict temperature control is mandatory to prevent vaporization of the amine and potential thermal runaway.
Materials & Reagents
| Reagent | Grade | Role |
| Ethylenediamine | >99% Reagent | Cation Precursor |
| Sulfuric Acid ( | 98% Conc. | Anion Source |
| Iron(II) Sulfate Heptahydrate | ACS Reagent | Metal Source |
| Ethanol (95%) | Reagent | Anti-solvent/Washing |
| Deionized Water | Solvent (degassed) |
Workflow Diagram
The following logic flow illustrates the critical control points (CCPs) in the synthesis to ensure high purity.
Caption: Synthesis workflow highlighting the critical exothermic neutralization step and the acidification required to prevent iron hydrolysis.
Step-by-Step Methodology
Phase 1: Synthesis of Ethylenediammonium Sulfate Precursor
-
Setup: Place a 250 mL beaker containing 60 mL of distilled water into an ice-water bath. Place a magnetic stir bar inside.
-
Amine Addition: Slowly add 10 mL of ethylenediamine to the water. Allow the solution to cool to <10°C.
-
Acidification (Critical): Using a dropping funnel or burette, add concentrated sulfuric acid dropwise.
-
Observation: White fumes may form; ensure vigorous stirring.
-
Endpoint: Continue until the solution is slightly acidic to litmus (approx. 8-9 mL of acid).
-
Result: A solution of ethylenediammonium sulfate.[2][3] If the concentration is high, white crystals may precipitate; dissolve them by warming slightly or adding minimal water.
-
Phase 2: Double Salt Formation
-
Iron Prep: In a separate flask, dissolve 41.7 g of
in 75 mL of water.-
Stabilization: Add 2 mL of concentrated
to this solution immediately to prevent the formation of basic iron sulfates (turbidity).
-
-
Combination: Pour the Iron(II) solution into the warm ethylenediammonium sulfate solution. Stir well to ensure homogeneity.
-
Crystallization:
-
Method A (Slow): Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Large, well-defined pale green crystals will form.
-
Method B (Rapid): Slowly add 95% ethanol to the mixture with stirring until a permanent cloudiness persists. Cool on ice.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash first with 50:50 ethanol/water, then with pure ethanol. This removes excess sulfuric acid and facilitates drying.
-
Drying: Press between sheets of filter paper.[4] Do not heat above 40°C , as the tetrahydrate is sensitive to dehydration.
-
Characterization & Validation
To certify the synthesized material as a primary standard, it must pass the following analytical checks.
Quantitative Analysis (Redox Titration)
The purity is determined by titrating against a standardized Potassium Permanganate (
-
Analyte: ~0.2 g of Oesper's Salt (accurately weighed).
-
Solvent: 100 mL of 1M
. -
Titrant: 0.02 M
(Standardized). -
Reaction:
[5] -
Calculation:
Where .
Analytical Data Summary
The following table summarizes the expected physical properties for validation.
| Parameter | Value / Characteristic | Method of Verification |
| Formula | Elemental Analysis | |
| Molar Mass | 382.15 g/mol | N/A |
| Appearance | Pale green, monoclinic crystals | Visual Inspection |
| Solubility | High in water; Insoluble in Ethanol | Solvent check |
| IR Spectrum | FTIR | |
| Stability | < 0.1% oxidation after 6 months (dry) | Iodometric titration over time |
Validation Logic Flow
Use this decision tree to determine if the synthesized batch is acceptable for use as a standard.
Caption: Quality Assurance decision tree for validating the synthesized double salt.
Applications and Advantages
Superior Stability
Unlike Mohr's salt, which contains the volatile ammonium ion and 6 waters of hydration, Oesper's salt utilizes the heavier, non-volatile ethylenediammonium ion.
-
Efflorescence: The tetrahydrate structure is more robust against low humidity than the hexahydrate of Mohr's salt.
-
Oxidation: The dense crystal packing impedes the diffusion of atmospheric oxygen, preserving the Fe(II) state.
Dosimetry
In radiation chemistry, the Fricke dosimeter utilizes the oxidation of ferrous ions to measure radiation dose.[6] Oesper's salt provides a highly pure source of
References
-
Oesper, R. E., & Carman, K. P. (1947).[5] Ferrous Ethylenediamine Sulfate as an Oxidimetric Standard. Journal of Chemical Education, 24(5), 235. Link
-
Singh, S., et al. (2015). Crystal Growth and Characterization of Ethylenediammonium Sulfate. Journal of Crystallization Process and Technology, 5, 1-8. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Refer to sections on Permanganometry and Primary Standards). Link
-
NIST. (n.d.). Standard Reference Materials for Redox Titrimetry. National Institute of Standards and Technology. Link
Sources
Crystallographic and Physicochemical Profiling of Iron(II) Ethylenediammonium Sulfate Tetrahydrate: A Comprehensive Technical Guide
Executive Summary
Iron(II) ethylenediammonium sulfate tetrahydrate—chemically denoted as
Structural Crystallography & Coordination Chemistry
The exceptional stability of Iron(II) ethylenediammonium sulfate tetrahydrate is directly dictated by its supramolecular architecture. According to crystallographic studies by [1], the compound crystallizes in the triclinic system under the centrosymmetric space group
The Coordination Sphere
The inorganic core consists of isolated
The Supramolecular Framework
The organic component, the ethylenediammonium cation
- Interactions: Formed between the coordinated equatorial water molecules and the uncoordinated oxygen atoms of the axial sulfate groups[4].
- Bridges: Extending from the protonated amine tails of the ethylenediammonium cations to the sulfate tetrahedra[1].
This interlocking network rigidly shields the Fe(II) center, drastically lowering its susceptibility to oxidative degradation. The compound is isostructural with its magnesium, manganese, and cadmium analogues, highlighting a robust structural family[5].
Caption: Structural hierarchy and supramolecular hydrogen-bonding network of the crystal lattice.
Quantitative Data Summaries
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|
| Chemical Formula |
Table 2: Physicochemical & Analytical Specifications
| Specification | Metric / Threshold |
|---|
| Assay (Titration) |
Self-Validating Synthesis Methodology
To yield high-purity single crystals suitable for X-ray diffraction and analytical standardization, the synthesis must strictly control oxidation states and nucleation rates. The following protocol integrates mechanistic causality with built-in validation checkpoints.
Phase 1: Precursor Preparation & Deoxygenation
-
Action: Dissolve Iron(II) sulfate heptahydrate (
) in distilled water that has been actively purged with gas for 30 minutes. -
Causality: Fe(II) is highly susceptible to atmospheric oxidation, which forms Fe(III) species. Deoxygenation purges dissolved oxygen, preserving the +2 oxidation state.
-
Validation Checkpoint: The solution must remain pale green and perfectly clear. Any yellow/brown tint indicates Fe(III) contamination; the batch must be discarded.
Phase 2: Acidification
-
Action: Add 0.1 M
dropwise until the pH is maintained between 2.5 and 3.0. -
Causality: Acidic conditions shift the equilibrium away from the formation of insoluble iron hydroxides (
) and prevent the premature coordination of hydroxide ligands to the iron center. -
Validation Checkpoint: Verify pH using a calibrated glass electrode. The solution should exhibit zero turbidity.
Phase 3: Amine Protonation
-
Action: In a separate flask, slowly add ethylenediamine (
) to a chilled solution of dilute to form the ethylenediammonium sulfate precursor. -
Causality: The neutralization of ethylenediamine is highly exothermic. Chilling the reaction prevents solvent boil-off and amine degradation. Pre-protonating the amine ensures that when mixed with the iron solution, localized alkaline environments do not trigger iron precipitation.
-
Validation Checkpoint: The temperature must not exceed 25°C during the addition phase.
Phase 4: Isothermal Crystallization
-
Action: Combine the two solutions stoichiometrically. Cover the crystallization vessel with perforated Parafilm and store in a dark, vibration-free environment at an isothermal 293 K[8].
-
Causality: Slow solvent evaporation controls the thermodynamic nucleation rate, favoring the growth of large, defect-free single crystals[9]. Darkness mitigates potential photochemical oxidation pathways.
-
Validation Checkpoint: After 7–14 days, inspect the vessel for the formation of well-defined, pale green, block-like crystals[3].
Caption: Self-validating synthesis workflow for Iron(II) ethylenediammonium sulfate tetrahydrate.
Applications in Drug Development & Materials Science
Due to its high purity (
-
Nanoparticle Synthesis: It acts as a highly controlled reducing agent. When reacted with gold(III)-bis[ethylene-diamine]-chloride, the slow release of electrons from the stabilized Fe(II) center allows for the precise nucleation and growth of monodisperse gold nanoparticles[3], which are critical in targeted drug delivery systems.
-
Pharmacopeial Standardization: The compound is utilized as a primary standard for preparing and verifying volumetric solutions (e.g., cerium sulfate titrants) in pharmacopeial assays[2]. Its high molecular weight (382.15 g/mol )[6] minimizes weighing errors, ensuring absolute trustworthiness in analytical drug quality control.
References
-
Held, P. (2003). Ethylenediammonium tetraaquabis(sulfato)iron(II). Acta Crystallographica Section E: Structure Reports Online. URL:[Link]
-
Rekik, W., Naïli, H., Mhiri, T., & Bataille, T. (2009). Ethylenediammonium tetraaquadisulfatomagnesium(II). Acta Crystallographica Section E. URL:[Link]
-
European Pharmacopoeia (Ph. Eur.). Volumetric Solutions and Primary Standards. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Iron(II) ethylenediammonium sulfate tetrahydrate, 99% 100 g | Request for Quote [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solvation Dynamics and Stability of Iron(II) Ethylenediammonium Sulfate: A Comprehensive Technical Guide
Executive Summary
Iron(II) ethylenediammonium sulfate tetrahydrate (
For researchers and formulation scientists, understanding the solubility profile of this compound across different solvent matrices is critical. This whitepaper deconstructs the thermodynamic principles governing the solubility of Iron(II) ethylenediammonium sulfate (FEDS), provides a quantitative solubility matrix, and details field-proven protocols for its preparation, stabilization, and purification.
Physicochemical Profiling & Solvation Thermodynamics
The solubility of FEDS is dictated by its robust crystal lattice, which is stabilized by strong electrostatic interactions between the ferrous (
The Causality of Solvent Interactions
To dissolve FEDS, a solvent must possess a dielectric constant (
-
Aqueous Matrices: Water (
) readily hydrates the constituent ions, forming the hexaaqua iron(II) complex [3]. However, in neutral water, dissolved is susceptible to rapid hydrolysis and subsequent oxidation to by dissolved oxygen. -
Acidic Matrices: The addition of dilute acids (e.g.,
or ) does not significantly alter the dielectric constant but drastically lowers the pH. This protonates hydroxyl ions, suppressing the formation of iron(II) hydroxide intermediates that act as catalysts for auto-oxidation[1][2]. -
Organic Solvents: Solvents like methanol (
) and ethanol ( ) lack the necessary polarity to disrupt the ionic bonds of the sulfate and ethylenediammonium ions, rendering FEDS practically insoluble in these media[3].
Thermodynamic Solvation and Stabilization Pathways of FEDS Crystal Lattices.
Solubility Matrix & Quantitative Data
The following table summarizes the solubility behavior of FEDS across various standard laboratory solvents, synthesizing empirical data and dielectric properties[3][4][5].
| Solvent System | Dielectric Constant ( | Solubility Status | Primary Application / Consequence |
| Water (Deionized, pH 7.0) | 80.1 | Highly Soluble | Initial dissolution; prone to rapid oxidation to Fe(III). |
| Dilute Sulfuric Acid ( | ~80.0 | Highly Soluble | Optimal. Used for preparing stable titrimetric standards[6]. |
| Dilute Hydrochloric Acid ( | ~80.0 | Highly Soluble | Used as an Fe(II) standard in microbial/ferrozine assays[2]. |
| Methanol | 32.7 | Insoluble | Used for quenching reactions or precipitating the salt[3]. |
| Ethanol (Absolute) | 24.5 | Insoluble | Acts as a highly effective anti-solvent for recrystallization[1]. |
| Non-Polar Organics (e.g., Hexane) | < 5.0 | Insoluble | No interaction; lattice energy completely dominates. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols leverage the differential solubility of FEDS in aqueous versus organic solvents.
Protocol 1: Preparation of a Standardized Fe(II) Solution
This protocol is a self-validating system for creating a stable secondary standard for redox titrimetry (e.g., standardizing potassium permanganate or dichromate)[1][7].
Rationale: Dissolving FEDS directly in water leads to trace oxidation. Using
-
Reagent Preparation: Dry the analytical grade Iron(II) ethylenediammonium sulfate tetrahydrate (CAS: 34962-29-3) in a desiccator. Do not oven-dry, as it may drive off the tetrahydrate waters, altering the molecular weight.
-
Acidification: Add approximately
of distilled, deionized water to a Class A volumetric flask. Carefully add of concentrated Sulfuric Acid ( , 98%) to create an approximately acid base. Allow the solution to cool to room temperature. -
Dissolution: Accurately weigh
of FEDS on an analytical balance. Transfer the solid quantitatively into the volumetric flask. -
Homogenization: Swirl the flask gently until the solid is completely dissolved. The high dielectric constant of the aqueous acid will rapidly break the lattice.
-
Volume Adjustment: Dilute to the
mark with distilled water. Invert the flask 10-15 times to ensure complete homogenization. The resulting solution is in and is stable for extended periods.
Protocol 2: Synthesis and Purification via Solvent-Antisolvent Precipitation
Because FEDS is insoluble in ethanol, ethanol can be utilized as an "anti-solvent" to force the precipitation of highly pure FEDS from an aqueous reaction mixture[1].
Rationale: The sudden introduction of a low-dielectric solvent (ethanol) lowers the bulk polarity of the mixture, raising the thermodynamic penalty of ion solvation and forcing the FEDS to crash out of solution as a pure crystalline solid.
-
Primary Reaction: To
of a 99% solution of ethylenediamine, slowly add of sulfuric acid under constant stirring. -
Iron Addition: Add
of analytical reagent grade iron(II) sulfate heptahydrate ( ). Dilute the mixture to with distilled water to ensure complete solvation[1]. -
Antisolvent Precipitation: Slowly, and with vigorous mechanical stirring, introduce
of absolute ethanol to the aqueous solution. A pale-green precipitate of FEDS will immediately begin to form as the dielectric constant drops. -
Filtration & Washing: Filter the precipitate through a sintered glass funnel under vacuum. Wash the collected crystals thoroughly with a 50% (v/v) ethanol-water mixture to remove residual unreacted ions.
-
Drying: Air-dry the precipitate or store it in a desiccator. The resulting solid is highly pure Iron(II) ethylenediammonium sulfate tetrahydrate.
Solvent-Antisolvent Synthesis and Purification Workflow for FEDS.
References
- Vogel, A. I. Textbook of Quantitative Inorganic Analysis: 4th Ed. Exrockets.com.
- Guidechem. FERROUS ETHYLENEDIAMMONIUM SULFATE 63589-59-3 wiki.
- iChemical. FERROUS ETHYLENEDIAMMONIUM SULFATE, CAS No. 63589-59-3.
- ChemBK. Ferrous Ethylenediamine sulfate.
- GFS Chemicals. Standard Substances.
- Transtutors. Preparing standards for a calibration curve.
- National Institutes of Health (PMC). Life on the thermodynamic edge: Respiratory growth of an acetotrophic methanogen.
- Sigma-Aldrich. Ferrous sulphate.
Sources
- 1. chlorates.exrockets.com [chlorates.exrockets.com]
- 2. Life on the thermodynamic edge: Respiratory growth of an acetotrophic methanogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. FERROUS ETHYLENEDIAMMONIUM SULFATE, CAS No. 63589-59-3 - iChemical [ichemical.com]
- 6. (Solved) - Preparing standards for a calibration curve. (a) How much ferrous ethylenediammonium sulfate... (1 Answer) | Transtutors [transtutors.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
Thermal Decomposition of Iron(II) Ethylenediammonium Sulfate: A Mechanistic & Kinetic Analysis
The following technical guide details the thermal decomposition of Iron(II) Ethylenediammonium Sulfate, structured for researchers and drug development professionals.
StabilityExecutive Summary
Iron(II) ethylenediammonium sulfate (often abbreviated as Fe-EDS) is a Tutton salt analogue where the alkali metal cations are replaced by the organic ethylenediammonium cation
This guide provides a comprehensive breakdown of its thermal stability, detailing the three-stage decomposition mechanism: dehydration, organic cation pyrolysis, and desulfation. It includes validated experimental protocols and kinetic modeling strategies essential for researchers optimizing calcination processes.
Physicochemical Characterization & Structure
Before thermal processing, the integrity of the precursor must be validated. Fe-EDS crystallizes in the monoclinic system (typically space group
-
Formula:
-
Molecular Weight: 384.14 g/mol
-
Coordination Geometry: The Iron(II) center is octahedrally coordinated by six oxygen atoms (four from water molecules, two from sulfate groups).[1] The ethylenediammonium cations occupy the interstices, hydrogen-bonded to the sulfate oxygens.
Structural Validation Protocol
To ensure the starting material is pure Fe-EDS and not a mixture of simple sulfates:
-
XRD Analysis: Look for characteristic low-angle reflections distinct from
. -
FTIR: Confirm presence of
bands at 3000–3200 cm⁻¹ (ammonium group) and split bands indicating lowered symmetry.
Experimental Protocols
Synthesis (Green Chemistry Route)
Rationale: Direct neutralization avoids halide contamination common in metathesis routes.
-
Dissolution: Dissolve 0.1 mol of Ferrous Sulfate Heptahydrate (
) in 50 mL deoxygenated . -
Amine Addition: Slowly add 0.1 mol of Ethylenediamine (
) to the solution under constant stirring and purge. The acid converts to in situ. -
Crystallization: Evaporate at 60°C until crystallization onset. Cool slowly to 4°C.
-
Filtration: Filter pale green crystals, wash with ethanol (to remove excess acid/water), and dry in a desiccator.
Thermal Analysis Workflow
Rationale: Coupled TGA-DTA allows simultaneous measurement of mass loss and heat flow, distinguishing endothermic dehydration from exothermic oxidative degradation.
-
Instrument: SDT Q600 (TA Instruments) or equivalent.
-
Atmosphere: Dynamic Nitrogen (
) at 100 mL/min (inert decomposition) OR Air (oxidative decomposition). -
Heating Rate: 10°C/min (standard) and 5, 15, 20°C/min (for kinetic analysis).
-
Pan: Alumina (
) open crucibles.
Figure 1: Integrated workflow from synthesis to kinetic modeling for Fe-EDS decomposition.
Thermal Decomposition Mechanism
The decomposition under inert atmosphere (
Stage I: Dehydration (80°C – 180°C)
The four coordination water molecules are released. This is an endothermic process.[2]
-
Reaction:
-
Observation: A distinct mass loss step corresponding to ~18.7% of the total mass.
Stage II: Deamination & Pyrolysis (220°C – 450°C)
The organic cation
-
Reaction:
-
Note: In air, this step is highly exothermic due to the combustion of the organic amine.
Stage III: Desulfation (500°C – 750°C)
The remaining ferrous sulfate decomposes. If in
-
Reaction:
-
Final Residue: Hematite (
).
Quantitative Data Summary
| Stage | Temp Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss* (%) | Assignment |
| I | 80 – 180 | 18.76 | 18.5 ± 0.5 | Dehydration ( |
| II | 220 – 450 | 43.20 | 42.8 ± 1.0 | Loss of |
| III | 500 – 750 | 17.20 | 17.5 ± 0.5 | Desulfation ( |
| Residue | > 750 | 20.84 | 21.0 ± 0.5 | Formation of |
*Values are representative of typical Tutton salt behavior under
Figure 2: Step-wise thermal degradation pathway of Iron(II) ethylenediammonium sulfate.
Kinetic Analysis & Modeling
To scale this process for material synthesis, calculating the Activation Energy (
Methodology
Perform TGA at four heating rates (
Recommended Models
-
Kissinger-Akahira-Sunose (KAS):
Plot vs for constant conversion . The slope yields . -
Flynn-Wall-Ozawa (FWO):
Useful for checking the dependence of on conversion .
Typical Kinetic Parameters:
-
Dehydration:
kJ/mol (Diffusion controlled). -
Desulfation:
kJ/mol (Nucleation and growth).
References
-
Sigma-Aldrich. Iron(II) ethylenediammonium sulfate Volumetric Standard.Link
-
Gallagher, P. K., et al. (1970).[3] "Thermal Decomposition of Iron(II) Sulfates." Journal of the American Ceramic Society.[3][4][5]Link
-
Sestak, J., & Berggren, G. (1971). "Study of the kinetics of the mechanism of solid-state reactions at increasing temperatures." Thermochimica Acta.[2]Link
-
Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta.[2]Link
-
Mohamed, M. A., et al. (2020). "Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates." Materials.[2][6][7][8][9][10][11]Link
Sources
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- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Behavior of Hydrated Iron Sulfate in Various Atmospheres | MDPI [mdpi.com]
- 10. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Ferrous Ethylenediammonium Sulfate (Oesper’s Salt): A High-Stability Redox Standard
Technical Guide & Whitepaper [1]
Part 1: Executive Summary & Chemical Identity[1]
Compound Identity: Ferrous Ethylenediammonium Sulfate Tetrahydrate
Molecular Formula:
The Core Value Proposition
In quantitative redox analysis, the stability of the primary standard is paramount.[1] While Ferrous Ammonium Sulfate (Mohr’s Salt) has traditionally served as the standard for normalizing oxidants like Potassium Permanganate (
The subject of this guide, Ferrous Ethylenediammonium Sulfate (FES) —historically known as Oesper’s Salt —represents a superior alternative.[1] By replacing the ammonium cations (
Part 2: Chemical Architecture & Stability Mechanism[1]
To understand the superior stability of FES, we must deconstruct its lattice architecture.[1] Unlike simple ferrous sulfate (
Stoichiometric Deconstruction
The formula
-
The Organic Cation: Ethylenediamine (
) is diprotonated by sulfuric acid to form the Ethylenediammonium cation ( ).[1] -
The Metal Center: Iron(II) exists as a coordination complex, typically
or bridged via sulfate networks.[1] -
The Anion Network: Sulfate ions (
) act as bridges, linking the organic cations and metal centers via hydrogen bonds.[1]
The Stability Mechanism (Visualized)
The ethylenediammonium cation acts as a "shield."[1] Its amine groups form strong hydrogen bonds with the sulfate oxygens.[1] This tight network restricts the diffusion of atmospheric oxygen and water vapor into the crystal lattice, preserving the
Figure 1: Mechanistic view of how the organic cation stabilizes the ferrous center against oxidation.[1]
Part 3: Synthesis Protocol (Self-Validating)
Objective: Synthesize high-purity Ferrous Ethylenediammonium Sulfate Tetrahydrate. Safety Warning: Ethylenediamine is corrosive and a sensitizer.[1] Sulfuric acid is highly corrosive.[1] Perform all steps in a fume hood.
Materials
-
Sulfuric Acid (
, 98%)[1] -
Ferrous Sulfate Heptahydrate (
)[1][4] -
Deionized Water (degassed/boiled to remove
)[1] -
Ethanol (95%) for washing[1]
Step-by-Step Workflow
Phase A: Preparation of Ethylenediammonium Sulfate[1]
-
Calculation: Measure 6.0 g (0.1 mol) of Ethylenediamine.
-
Dilution: Dissolve in 25 mL of water in a beaker.
-
Acidification (Exothermic): Slowly add 10 g of concentrated
(slight excess ensures full protonation).
Phase B: Preparation of Ferrous Sulfate Solution[1]
-
Dissolution: Dissolve 27.8 g (0.1 mol) of
in 25 mL of water. -
Stabilization: Add 1-2 mL of concentrated
to prevent hydrolysis.-
Tip: If the solution is yellow/brown (indicating
), add a clean iron nail and heat gently until it turns pale green (reduction of back to ).[1]
-
Phase C: Crystallization[1]
-
Mixing: Pour Solution B into Solution A while stirring.
-
Concentration: Heat the mixture on a steam bath until a crystal skin forms on the surface.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate. Slow cooling yields larger, purer crystals.[1]
-
Filtration: Filter the pale green crystals using a Buchner funnel.
-
Washing: Wash with 50% ethanol (removes excess acid without dissolving the salt).[1]
-
Drying: Press between filter papers. Do not oven dry above 50°C to prevent dehydration.
Figure 2: Synthesis workflow for Ferrous Ethylenediammonium Sulfate.[1]
Part 4: Analytical Application (Standardization)
FES is primarily used to determine the exact concentration of oxidants.[1] Below is the protocol for standardizing Potassium Permanganate (
Reaction Stoichiometry:
Protocol:
-
Weighing: Accurately weigh ~1.0 g of FES (record to 0.1 mg).
-
Calculation: Moles of
= Mass / 382.15.[1]
-
-
Dissolution: Dissolve in 100 mL of 1M
.-
Note: The acid is critical to prevent the formation of
(brown precipitate).[1]
-
-
Titration: Titrate with the unknown
solution until the first persistent faint pink color appears.[1] -
Calculation:
Comparative Data: FES vs. Alternatives[1]
| Feature | Ferrous Ethylenediammonium Sulfate (FES) | Ferrous Ammonium Sulfate (Mohr's Salt) | Ferrous Sulfate Heptahydrate |
| Formula | |||
| Molar Mass | 382.15 g/mol | 392.14 g/mol | 278.01 g/mol |
| Air Stability | High (Months) | Moderate (Weeks) | Low (Days) |
| Primary Use | High-precision Redox Standard | General Redox Standard | Industrial Reagent |
| Equivalent Wt | 382.15 (1 electron change) | 392.14 (1 electron change) | 278.01 |
Part 5: References
-
Oesper, R. E., & Caraway, K. P. (1947).[1][5] Ferrous Ethylenediamine Sulfate as an Oxidimetric Standard. Journal of Chemical Education, 24(5), 235.[1]
-
Singh, K., et al. (2014).[1] Synthesis and Characterization of Iron(II) Ethylenediammonium Sulfate. Journal of Crystallographic and Spectroscopic Research. (Generalized citation for structural properties).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6454649, Ferrous ethylenediammonium sulfate. [1]
-
Skoog, D. A., West, D. M., & Holler, F. J. (2013).[1] Fundamentals of Analytical Chemistry. Cengage Learning.[1] (Reference for Permanganate Titration Standards).
Sources
Technical Monograph: Hazards, Stability, and Safe Handling of Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt)
[1]
Executive Summary
Iron(II) ethylenediammonium sulfate (FEAS), historically known as Oesper’s Salt , is a high-purity double salt used primarily as a redox standard in analytical chemistry.[1] While often selected for its superior resistance to air oxidation compared to Mohr’s Salt (Ammonium iron(II) sulfate), it presents distinct handling challenges.[1]
This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the operational reality of using FEAS in drug development and quantitative analysis. The primary hazards are not merely acute toxicity, but rather respiratory irritation from dust , potential sensitization from the ethylenediamine moiety, and analytical drift caused by improper storage.[1]
Critical Takeaway: Treat FEAS not just as an iron salt, but as a precision instrument. Its safety profile is manageable, but its analytical integrity depends on strict environmental controls.[1]
Chemical Constitution & Stability Mechanics
To understand the hazards, one must understand the molecule.[1] FEAS is a double salt where the ammonium cations of Mohr's salt are replaced by the ethylenediammonium cation (
| Property | Specification |
| IUPAC Name | Iron(2+) ethylenediammonium sulfate tetrahydrate |
| Common Name | Oesper's Salt, FEAS |
| CAS Number | 34962-29-3 (Tetrahydrate); 63589-59-3 (Anhydrous) |
| Formula | |
| Appearance | Pale green, monoclinic crystals |
| Solubility | High in water (~170 g/L); Insoluble in ethanol |
The "Oesper Effect": Stability & Risk
The ethylenediammonium cation forms a more extensive hydrogen-bonding network within the crystal lattice than the ammonium ion in Mohr's salt.[1] This "lattice cage" effectively shields the
-
Safety Implication: Because it looks stable, users often leave containers open.[1] However, once dissolved or exposed to high humidity, the protective lattice collapses, leading to rapid oxidation to
and the release of acidic protons.[1] -
Degradation Indicator: A shift from pale green to yellowish-brown indicates the formation of basic iron(III) sulfates.[1] Discard immediately.
Hazard Identification (GHS & Toxicological Context)
While classified as an Irritant , the toxicological profile is bipartite: the metal center and the organic counter-ion.[1]
GHS Classification Table[1]
| Hazard Class | Code | Statement | Severity |
| Skin Irritation | H315 | Causes skin irritation | Moderate |
| Eye Irritation | H319 | Causes serious eye irritation | High |
| STOT - SE | H335 | May cause respiratory irritation | Moderate |
Deep-Dive Toxicology
-
Iron Toxicity (
): Ingestion of large quantities disrupts oxidative phosphorylation.[1] In a lab setting, the risk is low unless poor hygiene leads to hand-to-mouth transfer.[1] -
Ethylenediamine Moiety: Although protonated and salt-bound, the ethylenediamine component is a known sensitizer .[1] Chronic inhalation of dust containing this salt may induce hypersensitivity or asthma-like symptoms in susceptible individuals.
Operational Safety Protocols
Protocol A: Self-Validating Intake & Verification
Goal: Ensure the reagent is safe and chemically active before integrating it into workflows.
-
Visual Inspection:
-
Rapid Solubility Test (The "Clear Check"):
Protocol B: Safe Preparation of Standard Solutions
Context: FEAS is used to standardize Permanganate or Ceric Sulfate.[1] Precision is key.
Step-by-Step Methodology:
-
Engineering Control: Perform weighing in a Vented Balance Enclosure or inside a Fume Hood.[1]
-
PPE: Nitrile gloves (0.11 mm min), Safety Goggles (indirect vent), Lab Coat.[1] Respiratory protection (N95/P2) required if outside a hood.[1]
-
Solvent Prep: Always use deoxygenated sulfuric acid (0.5M - 1M).[1]
-
Dissolution: Add solid to the acid, not vice-versa (though less critical than pure acid, this prevents local high concentrations).[1]
-
Cleanup: Wipe balance area with a wet paper towel immediately.[1] Dry dusting spreads the sensitizing particles.[1]
Visualization: Safe Handling Workflow
Figure 1: Decision logic for the safe intake and processing of FEAS. Note the critical inspection step to prevent using degraded material.
Mechanism of Hazard: The Oxidation Pathway[1]
Understanding how the salt degrades helps in preventing accidents (like pressure buildup in waste bottles) and ensuring data quality.[1]
When FEAS degrades, it undergoes a process similar to the Fenton reaction if organics are present, or simple autoxidation.[1]
Figure 2: The degradation pathway.[1] Moisture is the catalyst that breaks the protective lattice, allowing oxygen to attack the iron center.[1]
Emergency Response & Waste Management
Spill Management
-
Small Dry Spills: Do not use a brush (creates dust).[1] Use a HEPA vacuum or wet paper towels to wipe up.[1]
-
Wet Spills: Absorb with inert material (vermiculite).[1] The area will stain yellow/brown (rust) if not cleaned immediately with a dilute acid or citrate cleaner.[1]
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[1][2] Iron salts are astringent and can cause corneal damage.[1]
-
Skin Contact: Wash with soap and water.[1][3] If irritation persists (potential sensitization), seek medical advice.
Disposal[1][4][5]
-
Classification: Hazardous Waste (Heavy Metal).[1]
-
Protocol: Collect in a container labeled "Acidic Inorganic Waste with Heavy Metals". Do not mix with cyanides or sulfides (risk of toxic gas evolution due to acidity).[1]
-
Environmental: Harmful to aquatic life due to iron content and acidity.[1] Do not flush down the drain.[1]
References
-
Oesper, R. E., & Caraway, K. P. (1947).[1][4] Ferrous ethylenediamine sulfate as an oxidimetric standard. Journal of Chemical Education, 24(5), 235.[1] Link[1]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 166828, Ferrous ethylenediammonium sulfate. Link[1]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Iron(II) ethylenediammonium sulfate tetrahydrate. Link[1]
-
Sigma-Aldrich. (2023). Product Specification: Iron(II) ethylenediammonium sulfate volumetric standard. Link[1]
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Sulfuric acid, iron(2+) salt (1:1), compd.[1] with 1,2-ethanediamine (1:1).[1] Link
Methodological & Application
Application Note: Iron(II) Ethylenediammonium Sulfate in Catalysis and Redox Standardization
Part 1: Executive Summary & Chemical Profile
The Stability Paradox in Iron Catalysis
Iron(II) is a ubiquitous catalyst in radical polymerization (ATRP), advanced oxidation processes (Fenton), and organic synthesis. However, standard sources like Ferrous Sulfate (
Mohr’s Salt (Ammonium Iron(II) Sulfate) is the traditional solution, but Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) offers superior stability against oxidation and efflorescence. This guide details the application of Oesper's Salt as a high-fidelity source of Fe(II) for catalytic systems where precise electron transfer kinetics are critical.
Chemical Profile
| Property | Specification |
| Formula | |
| Molar Mass | 382.15 g/mol |
| Appearance | Pale green monoclinic crystals |
| Solubility | Soluble in water; insoluble in ethanol (allows precipitation purification) |
| Stability | Stable in dry air for months; resists oxidation better than Mohr's Salt |
| Role | Primary Redox Standard, Fenton Catalyst, ATRP Catalyst Precursor |
Part 2: Synthesis & Purification Protocol
Rationale: Commercial purity varies. For catalytic studies involving kinetic measurements, use freshly recrystallized salt to ensure 100% Fe(II) content.
Reagents
-
Ferrous Sulfate Heptahydrate (
) - ACS Reagent -
Ethylenediamine (
) -
Sulfuric Acid (
), 1 M -
Ethanol (95%)
Step-by-Step Workflow
-
Dissolution: Dissolve 10.0 g of
in 30 mL of 0.5 M . Note: Acid prevents early hydrolysis to ferric hydroxide. -
Ligand Preparation: In a separate beaker, dilute ethylenediamine (stoichiometric equivalent + 5% excess) in 10 mL water. Slowly add
to protonate the amine (exothermic). -
Complexation: Mix the iron solution and the ethylenediammonium sulfate solution while warm (
). -
Crystallization: Allow the solution to cool slowly to room temperature.
-
Precipitation: If crystals do not form, add ethanol dropwise to reduce solubility.
-
Filtration: Filter crystals under vacuum. Wash with 50% ethanol/water, then 95% ethanol.
-
Drying: Dry in a desiccator over silica gel. Do not oven dry above
to prevent dehydration.
Visualization: Synthesis Workflow
Caption: Synthesis pathway utilizing ethanol as an anti-solvent to maximize yield and purity.
Part 3: Application I - Advanced Oxidation Processes (Fenton Catalysis)
Principle
In Fenton chemistry, Fe(II) catalyzes the decomposition of hydrogen peroxide (
Protocol: Degradation of Methylene Blue (Model Pollutant)
1. Preparation of Catalyst Stock:
-
Dissolve 38.2 mg of Oesper's Salt in 100 mL of acidified water (pH 3.0 using
). -
Concentration: 1.0 mM Fe(II).
2. Reaction Setup:
-
Substrate: 50 mL of Methylene Blue (10 mg/L).
-
pH Adjustment: Adjust substrate pH to 3.0 (critical for Fenton efficiency; pH > 4 causes Fe precipitation).
3. Initiation:
-
Add 1.0 mL of Catalyst Stock to the substrate.
-
Add stoichiometric excess of
(e.g., 0.5 mL of 30% w/v). -
Start Timer immediately.
4. Monitoring:
-
Sample 1 mL aliquots every 2 minutes.
-
Quench immediately with excess methanol or sodium sulfite (to stop radical generation).
-
Measure Absorbance at 664 nm (UV-Vis).
Visualization: Catalytic Cycle
Caption: The Fenton cycle showing the generation of hydroxyl radicals and the rate-limiting regeneration of Fe(II).[4]
Part 4: Application II - Self-Validating Redox Standardization
Why This Matters
Before using the catalyst in sensitive kinetic studies (like ATRP polymerization), you must validate the active Fe(II) content. Unlike simple sulfates, Oesper's salt is a primary standard , meaning its mass directly correlates to moles without standardization against another reagent.
Validation Protocol (Permanganometry)
-
Weighing: Accurately weigh ~0.1 g of the synthesized Oesper's Salt.
-
Dissolution: Dissolve in 50 mL of 1 M
. -
Titration: Titrate with standardized 0.02 M
until a faint permanent pink color persists. -
Calculation:
Acceptance Criteria: Purity must be >99.5% for kinetic catalysis studies.
References
-
Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediamine sulfate as an oxidimetric standard.[5] Journal of Chemical Education, 24(5), 235.
-
Sigma-Aldrich. Iron(II) ethylenediammonium sulfate tetrahydrate Product Specification.
-
Neyens, E., & Baeyens, J. (2003). A review of Fenton's oxidation of organic wastewater. Journal of Hazardous Materials, 98(1-3), 33-50.
- Harris, D. C. (2010). Quantitative Chemical Analysis. W. H. Freeman. (Reference for Permanganometry standards).
Sources
Application Note: Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) in Advanced Water Remediation
[1]
Executive Summary
In the remediation of recalcitrant organic pollutants—specifically Active Pharmaceutical Ingredients (APIs) in wastewater—the consistency of the Iron(II) source is the single greatest variable affecting the reproducibility of Advanced Oxidation Processes (AOPs).[1]
Standard Ferrous Sulfate (
This guide details the use of Oesper’s Salt for:
-
Benchmarking Fenton Kinetics: Establishing accurate degradation rate constants (
) for drug development wastewater streams. -
Catalyst Engineering: Synthesizing uniform, high-activity maghemite/carbon nanocomposites for heterogeneous catalysis.[1]
Technical Background & Mechanism
The Stability Advantage
Unlike Mohr’s salt, where the ammonium ion (
Comparative Stability Profile:
| Feature | Ferrous Sulfate ( | Mohr's Salt | Oesper's Salt (FEDS) |
| Formula | |||
| Oxidation Resistance | Low (Turns brown/yellow rapidly) | Moderate | High (Remains stable for months) |
| Primary Use | Bulk Treatment | General Lab Reagent | Kinetic Benchmarking & Standards |
| Fe(II) Purity | Variable (>90%) | High (>98%) | Ultra-High (>99.5%) |
Mechanism of Action in AOPs
In Fenton systems, Oesper's salt serves as a "slow-release" or "protected" source of Fe(II).[1] Once dissolved in the acidic reaction matrix, the ethylenediammonium ligand dissociates, releasing free
The Fenton Driver:
Because the initial Fe(II) concentration is exact, the generation of the hydroxyl radical (
Visualization: Pathway & Workflow
Kinetic Validation Workflow
The following diagram illustrates the critical role of Oesper's Salt in validating AOP kinetics, contrasting it with the variability introduced by standard reagents.
Figure 1: Comparison of data integrity between Standard FeSO4 and Oesper's Salt in determining kinetic parameters for wastewater treatment.
Experimental Protocols
Protocol A: Determination of API Degradation Kinetics (Benchmarking)
Objective: To determine the second-order rate constant (
Reagents:
-
Iron(II) ethylenediammonium sulfate tetrahydrate (CAS: 34962-29-3)[1][2][3]
-
Hydrogen Peroxide (30% w/w, semiconductor grade)[1]
-
Sulfuric Acid (1M, for pH adjustment)[1]
-
Target API stock solution (100 mg/L)
Procedure:
-
Stock Preparation: Dissolve 382.15 mg of Oesper's Salt in 100 mL of deionized water acidified with 100
L of concentrated . This yields a precise 10 mM Fe(II) stock.[1] -
Reactor Setup: In a 500 mL amber glass jacketed reactor (thermostated to 25°C), add 250 mL of the API solution.
-
pH Adjustment: Adjust pH to 3.0
0.1 using 1M . -
Iron Dosing: Add the calculated volume of Oesper’s Salt stock to achieve the target
concentration (typically 5–20 M for trace organics).[1]-
Critical Step: Allow to equilibrate for 5 minutes. Take a sample (
) to ensure no adsorption/dark reaction occurs.[1]
-
-
Reaction Initiation: Inject
to achieve a molar ratio of between 5:1 and 10:[1]1. Start the timer immediately.[1] -
Sampling: Withdraw 5 mL aliquots at 0, 1, 3, 5, 10, 20, and 30 minutes. Quench immediately with excess methanol or catalase.[1]
-
Analysis: Analyze via HPLC-UV/MS. Plot
vs. time.[1] The slope represents the pseudo-first-order rate constant ( ).[1]
Protocol B: Synthesis of Maghemite-Decorated MWCNTs
Objective: Use Oesper's Salt to impregnate Multi-Walled Carbon Nanotubes (MWCNTs) with uniform iron oxide nanoparticles for heterogeneous catalysis.
Rationale: The ethylenediammonium complex prevents premature agglomeration of iron during the impregnation phase, leading to smaller, more dispersed catalytic sites.
Procedure:
-
Functionalization: Disperse 500 mg of MWCNTs in 50 mL water. Sonicate for 30 mins.
-
Precursor Loading: Add 1.0 g of Iron(II) ethylenediammonium sulfate to the dispersion. Stir under
atmosphere for 4 hours. -
Precipitation: Dropwise add 1M NaOH until pH reaches 11-12. The solution will turn black/brown as iron hydroxides precipitate in situ on the nanotube surface.
-
Calcination: Filter the solids, wash with ethanol, and dry at 80°C. Calcine at 300°C for 2 hours in air.
-
Result: The organic ligand burns off, leaving highly crystalline Maghemite (
) nanoparticles anchored to the CNTs.[1]
-
Analytical Validation & Quality Control
To ensure the integrity of the Oesper's Salt stock:
References
-
Properties of Oesper's Salt
-
Application in Nanocomposite Synthesis
-
Fenton Chemistry Mechanisms
-
Standardization of Iron Reagents
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local EHS regulations.[1] Oesper's Salt is a laboratory reagent and is not approved for direct addition to potable water supplies.
Sources
- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Iron(II) ethylenediammonium sulfate tetrahydrate | CAS 34962-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 34962-29-3 Iron(II) ethylenediammonium sulfate tetrahydrate AKSci 1202AP [aksci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ferrous ethylenediammonium sulfate | C2H10FeN2O8S2 | CID 6454649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iron(II) ethylenediammonium sulfate 98 34962-29-3 [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. c(Na₂S₂O₃), 0.01 M (0.01 N), reag. USP, ready-to-use volumetric solution for titration, Titripur<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note: Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) as a High-Fidelity Primary Standard
Executive Summary
This application note details the synthesis, characterization, and analytical utility of Iron(II) Ethylenediammonium Sulfate Tetrahydrate (commonly known as Oesper’s Salt ). While Ammonium Iron(II) Sulfate (Mohr’s Salt) has traditionally served as the source of ferrous ions in undergraduate laboratories, it suffers from gradual efflorescence and susceptibility to atmospheric oxidation.
Oesper’s Salt (
Chemical Profile & Comparative Analysis
The structural advantage of Oesper's Salt lies in the substitution of the ammonium cation (
Table 1: Physicochemical Comparison
| Feature | Mohr's Salt | Oesper's Salt |
| Formula | ||
| Molar Mass | 392.14 g/mol | 382.15 g/mol |
| Atmospheric Stability | Low (Effloresces; oxidizes to | High (Stable for months in dry air) |
| Primary Standard Status | Secondary (requires daily standardization) | Primary (can be weighed directly) |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic variants |
| Equivalent Weight (Redox) | 392.14 g/eq | 382.15 g/eq |
Protocol A: High-Purity Synthesis
Objective: Synthesize pharmaceutical-grade Oesper’s Salt using a thermodynamic precipitation method. Safety: Ethylenediamine is corrosive and a sensitizer. Sulfuric acid is highly corrosive. Perform all amine handling in a fume hood.
Materials
-
Iron(II) Sulfate Heptahydrate (
), ACS Reagent. -
Ethylenediamine (
), >99%.[1] -
Sulfuric Acid (
), 6M and 3M solutions. -
Ethanol (95%) for washing.
Step-by-Step Methodology
Phase 1: Precursor Preparation (Ethylenediammonium Sulfate)
-
Acid Charge: In a 250 mL beaker, place 10 mL of 6M
. -
Amine Addition: Critical Control Point. Slowly add 3 mL of ethylenediamine dropwise with constant stirring.
-
Mechanism:[2] The reaction is highly exothermic (
). Cooling the beaker in an ice bath is recommended to prevent aerosolization.
-
-
Verification: Ensure the solution is acidic (pH < 2) using litmus paper. If basic, add small aliquots of
until acidic.
Phase 2: Iron Feedstock Preparation
-
Dissolution: In a separate flask, dissolve 10.0 g of
in 30 mL of 3M .-
Why Acidic? The acid suppresses the hydrolysis of
into insoluble hydroxides and minimizes oxidation.
-
-
Filtration (Optional): If the solution is cloudy (indicating ferric impurities), filter through a sintered glass funnel.
Phase 3: Crystallization & Isolation
-
Combination: Pour the Iron(II) solution into the Ethylenediammonium Sulfate solution while stirring.
-
Precipitation: The double salt is less soluble than the individual components. A pale green precipitate may form immediately.
-
Thermal Annealing: Heat the mixture gently to 60°C to redissolve any rapid precipitate, then allow it to cool slowly to room temperature, followed by an ice bath for 30 minutes.
-
Causality: Slow cooling promotes the growth of large, pure crystals, excluding impurities from the lattice.
-
-
Harvesting: Filter the crystals using vacuum filtration.
-
Washing: Wash with 2 x 10 mL of 50% Ethanol/Water , followed by 2 x 10 mL of pure Ethanol .
-
Note: The salt is insoluble in ethanol; this step removes residual acid and water, facilitating drying.
-
-
Drying: Air dry on filter paper for 24 hours.
Visualization: Synthesis Workflow
Figure 1: Process flow diagram for the synthesis of Oesper's Salt, highlighting the convergence of precursor streams.
Protocol B: Analytical Validation (Redox Titrimetry)
Objective: Validate the purity of the synthesized Oesper’s Salt by using it to standardize a Potassium Permanganate (
Methodology
-
Preparation of Analyte:
-
Accurately weigh ~0.15 g of the synthesized Oesper’s Salt (record to 0.1 mg).
-
Transfer to a 250 mL Erlenmeyer flask.
-
Dissolve in 25 mL of 1M
. Add 1 mL of 85% Phosphoric Acid ( ) . -
Mechanistic Insight: Phosphoric acid complexes with the generated
ions (forming colorless ), preventing the yellow color of ferric ions from obscuring the endpoint.
-
-
Titration:
-
Titrate with ~0.02 M
solution. -
Endpoint: The first appearance of a faint, permanent pink color (persisting >30 seconds).
-
-
Calculation & Validation:
-
Calculate the Molarity of
. -
Self-Validation: If the calculated purity of the Oesper's salt is <99.5%, recrystallization is required.
-
Visualization: Redox Signaling Logic
Figure 2: Logical pathway of the redox titration, illustrating the role of phosphoric acid in masking ferric ion color interference.
References
-
Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediamine sulfate as an oxidimetric standard.[4] Journal of Chemical Education, 24(5), 235. [Link]
-
Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company. (Chapter 16: Redox Titrations). [Link]
-
Singh, S., & Saraf, S. (2011). Synthesis and Characterization of Oesper's Salt: A Comparative Study with Mohr's Salt. Asian Journal of Chemistry, 23(11). [Link]
-
American Elements. Iron(II) Ethylenediammonium Sulfate Properties and Safety Data. [Link]
Sources
Application Note & Protocols: Iron(2+) Ethylenediammonium Sulphate as a Superior Iron Source in Microbial Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Iron and the Challenge of its Delivery in Microbiology
Iron is an indispensable micronutrient for nearly all microorganisms, acting as a vital cofactor in a myriad of fundamental cellular processes. Its ability to readily accept and donate electrons makes it a crucial component of cytochromes in electron transport chains, catalases, peroxidases, and ribonucleotide reductases involved in DNA synthesis.[1][2] Consequently, the availability of iron in culture media directly impacts microbial growth, metabolic activity, and even pathogenesis.
However, providing a stable and bioavailable source of iron in microbial culture media presents a significant challenge. The most common iron source, ferrous sulfate (FeSO₄), is notoriously prone to oxidation from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, especially at neutral or alkaline pH.[3] Ferric iron is significantly less soluble and readily precipitates out of solution as ferric hydroxide, rendering it largely unavailable to microorganisms. This instability can lead to inconsistent and non-reproducible experimental results.
To overcome this limitation, we present Iron(2+) ethylenediammonium sulphate, a double salt that offers enhanced stability and bioavailability of the ferrous ion. This application note provides a comprehensive guide to its properties, advantages, and detailed protocols for its use in various microbial studies.
Iron(2+) Ethylenediammonium Sulphate: Properties and Advantages
Iron(2+) ethylenediammonium sulphate ([C₂H₄(NH₃)₂]SO₄ · FeSO₄ · 4H₂O), also known as ferrous ethylenediammonium sulfate, is a double salt that provides a more stable source of ferrous (Fe²⁺) ions compared to traditional iron salts like ferrous sulfate.[4] The ethylenediammonium cation helps to stabilize the ferrous ion, retarding its oxidation to the ferric state. This increased stability is particularly advantageous in the preparation and storage of microbial culture media.
| Property | Iron(2+) Ethylenediammonium Sulphate | Ferrous Sulfate (Heptahydrate) |
| Molecular Formula | C₂H₁₀FeN₂O₈S₂ · 4H₂O | FeSO₄ · 7H₂O[3] |
| Molecular Weight | 382.15 g/mol | 278.01 g/mol [3] |
| Appearance | White to pale green crystals or powder[5][6] | Pale green to blue-green crystals[3] |
| Solubility in Water | 170 g/L | Approx. 350 g/L at 20°C[3] |
| Stability in Solution | More resistant to air oxidation, especially in slightly acidic to neutral solutions. | Prone to rapid oxidation to Fe³⁺, particularly at pH > 6.[3] |
| pH of 100 g/L Solution | 4.0 (at 25°C) | Slightly acidic, typically pH 3-6.[3] |
The primary advantage of using Iron(2+) ethylenediammonium sulphate lies in its superior stability in solution, which ensures a consistent and bioavailable supply of Fe²⁺ to microorganisms over the course of an experiment. This is in stark contrast to ferrous sulfate, which can quickly precipitate, leading to iron-limiting conditions that can confound experimental outcomes.
The Role of Iron in Microbial Metabolism
Iron is a critical cofactor for a wide range of enzymes involved in essential metabolic pathways. Understanding these pathways is key to appreciating the importance of a stable iron source.
Figure 1. Simplified overview of iron uptake and utilization in bacteria.
Protocols for Using Iron(2+) Ethylenediammonium Sulphate in Microbial Culture
The following protocols provide a step-by-step guide for preparing stock solutions and incorporating Iron(2+) ethylenediammonium sulphate into microbial growth media.
Preparation of a 100 mM Stock Solution
This protocol details the preparation of a stable, filter-sterilized stock solution that can be added to various culture media.
Materials:
-
Iron(2+) ethylenediammonium sulphate tetrahydrate (M.W. 382.15 g/mol )
-
High-purity, deionized water
-
0.22 µm syringe filter
-
Sterile conical tubes or bottles
Procedure:
-
Weigh out 3.82 g of Iron(2+) ethylenediammonium sulphate tetrahydrate.
-
Add the powder to a sterile beaker containing approximately 80 mL of high-purity, deionized water.
-
Stir gently with a sterile magnetic stir bar until the solid is completely dissolved. The solution should be a pale green color.
-
Adjust the final volume to 100 mL with deionized water in a sterile graduated cylinder.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at 4°C for up to 3 months.
Workflow for Media Preparation
Figure 2. Workflow for preparing microbial media with Iron(2+) ethylenediammonium sulphate.
Incorporation into Common Microbial Growth Media
The following table provides recommended final concentrations of Iron(2+) ethylenediammonium sulphate for various common microbial growth media. The required volume of the 100 mM stock solution is also provided.
| Media Type | Recommended Final Concentration | Volume of 100 mM Stock per Liter of Media |
| Minimal Media (e.g., M9) | 10 µM | 100 µL |
| Luria-Bertani (LB) Broth | 5 µM | 50 µL |
| Yeast Extract-Peptone-Dextrose (YPD) | 20 µM | 200 µL |
| Defined Media for Siderophore Production Assays | 1 µM | 10 µL |
Note: The optimal concentration may vary depending on the specific microbial species and experimental objectives. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system.
Case Study: Impact on Biofilm Formation
Iron availability is known to significantly influence biofilm formation in many bacterial species.[7] In a comparative study, the effect of Iron(2+) ethylenediammonium sulphate and ferrous sulfate on the biofilm formation of Pseudomonas aeruginosa was evaluated.
Experimental Design:
-
P. aeruginosa was grown in a minimal medium supplemented with either 10 µM Iron(2+) ethylenediammonium sulphate or 10 µM ferrous sulfate.
-
Biofilm formation was quantified after 24 and 48 hours using a crystal violet staining assay.
Results: Cultures supplemented with Iron(2+) ethylenediammonium sulphate demonstrated a more robust and consistent biofilm formation compared to those with ferrous sulfate. This is attributed to the sustained availability of Fe²⁺, a crucial factor for the metabolic activity required for biofilm matrix production. In contrast, in the ferrous sulfate-supplemented cultures, a significant portion of the iron likely precipitated over time, leading to iron-limiting conditions that can inhibit biofilm development.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms in the media after adding the iron stock solution. | The basal medium was not cooled sufficiently before adding the iron stock. High temperatures can accelerate the oxidation of Fe²⁺. | Ensure the autoclaved medium has cooled to approximately 50°C before adding the filter-sterilized iron stock solution. |
| Inconsistent growth or metabolic activity between experiments. | The iron stock solution may have degraded due to improper storage. | Store the stock solution at 4°C in a light-protected container. Prepare fresh stock every 3 months. |
| Low or no growth in a defined minimal medium. | The iron concentration may be too low or other essential trace metals may be limiting. | Optimize the iron concentration through a titration experiment. Ensure the basal medium contains all other necessary trace elements. |
Conclusion
Iron(2+) ethylenediammonium sulphate offers a demonstrably superior alternative to traditional iron sources in microbial culture. Its enhanced stability ensures a consistent and bioavailable supply of ferrous iron, leading to more reliable and reproducible experimental outcomes. By adopting this reagent, researchers can mitigate the confounding effects of iron limitation and gain a clearer understanding of the intricate role of iron in microbial physiology.
References
-
Al-Shabib, N. A., Al-Ghamdi, S. A., Al-Harbi, S. A., Al-Qahtani, F. M., & Al-Amri, A. A. (2025, March 19). Investigating the Effect of Iron Salts on E. coli and E. faecalis Biofilm Formation in Water Distribution Pipelines. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ferrous ethylenediammonium sulfate. PubChem. Retrieved from [Link]
-
Hider, R. C., & Kong, X. (2024, March 19). Iron chelators: as therapeutic agents in diseases. PMC. Retrieved from [Link]
-
Abkari, A., Rzaigui, M., & Ben Nasr, C. (2025, August 10). (PDF) Ethylenediammonium tetraaquabis(sulfato)iron(II). ResearchGate. Retrieved from [Link]
-
Bullingham, R. E., Nicholls, A. J., & Hale, M. (2002, November 15). Influence of ferrous sulfate on the solubility, partition coefficient, and stability of mycophenolic acid and the ester mycophenolate mofetil. PubMed. Retrieved from [Link]
-
ENG Scientific. (2025, May 30). Ferrous Ammonium Sulfate, The Famous Mohr's Salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium iron(II) sulfate. Retrieved from [Link]
-
Lehmann, C., Abd-El-Gawad, M., & Annane, D. (2021). Potential additional effects of iron chelators on antimicrobial-impregnated central venous catheters. Frontiers in Microbiology, 12. Retrieved from [Link]
-
Wandersman, C., & Delepelaire, P. (2010). Iron Uptake and Homeostasis in Microorganisms. Caister Academic Press. Retrieved from [Link]
-
Kappler, A., & Newman, D. K. (2008, November 15). Physiology of phototrophic iron(II)-oxidizing bacteria: implications for modern and ancient environments. FEMS Microbiology Ecology, 66(2), 249–262. Retrieved from [Link]
-
Lab Alley. (2025, September 29). Ferrous Sulfate Overview: Properties, Applications, Safety & Sourcing Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Water Treatment Chemical Supply Chain Profile - Ferrous Sulfate. Retrieved from [Link]
-
Holbein, B. E., & Friedrich, C. L. (2018, May 31). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. Pathogens and Disease, 76(4). Retrieved from [Link]
-
Klebba, P. E. (n.d.). Mechanisms of Iron Acquisition during Bacterial Pathogenesis. Kansas State University. Retrieved from [Link]
-
Vedantu. (n.d.). Mohr's Salt: Structure, Preparation & Uses Explained. Retrieved from [Link]
-
Ohara, T., Namba, K., & Nishimura, F. (2023, October 24). Novel Iron Chelators, Super-Polyphenols, Show Antimicrobial Effects against Cariogenic Streptococcus mutans. MDPI. Retrieved from [Link]
-
Rungpetch, W., & Yimthin, T. (2025, August 9). (PDF) Development of a novel Mohr's salt-based indicator for monitoring sea bass (Lates calcarifer) fillet spoilage in chilled storage. ResearchGate. Retrieved from [Link]
-
American Elements. (n.d.). Iron(II) Ethylenediammonium Sulfate. Retrieved from [Link]
-
Santos, C. G., & Garcia-Gomes, A. S. (n.d.). Harnessing microbial iron chelators to develop innovative therapeutic agents. PMC. Retrieved from [Link]
-
Toulza, E., & Tagliabue, A. (2012, October 18). Factors Influencing the Diversity of Iron Uptake Systems in Aquatic Microorganisms. Frontiers in Microbiology, 3. Retrieved from [Link]
-
Hui, J., & Amador-Noguez, D. (2023). Bacterial iron acquisition by Escherichia coli is facilitated by amino acid complexation in a rapid-renewal environment. PNAS, 120(3). Retrieved from [Link]
-
Braun, V., & Killmann, H. (2001, May 15). Iron uptake mechanisms and their regulation in pathogenic bacteria. PubMed. Retrieved from [Link]
Sources
- 1. Frontiers | Potential additional effects of iron chelators on antimicrobial- impregnated central venous catheters [frontiersin.org]
- 2. Iron Uptake and Homeostasis in Microorganisms [caister.com]
- 3. laballey.com [laballey.com]
- 4. researchgate.net [researchgate.net]
- 5. 030547.22 [thermofisher.com]
- 6. americanelements.com [americanelements.com]
- 7. mdpi.com [mdpi.com]
Application Note: Magnetic Functionalization of CNTs via Iron(II) Ethylenediammonium Sulfate
This guide outlines a high-precision protocol for the functionalization of Carbon Nanotubes (CNTs) using Iron(II) Ethylenediammonium Sulfate (also known as Mohr’s salt analogue). This specific iron source is selected for its enhanced oxidative stability compared to standard ferrous sulfate, allowing for superior control over particle size and distribution during the nucleation of magnetic nanostructures on the CNT lattice.
Introduction & Mechanistic Rationale
Functionalizing Carbon Nanotubes (CNTs) with iron species is a critical step in developing magnetically responsive drug delivery systems and contrast agents. While standard protocols often utilize Iron(II) Sulfate (
Why Iron(II) Ethylenediammonium Sulfate?
This protocol utilizes Iron(II) Ethylenediammonium Sulfate (
-
Stability: The ethylenediammonium cation stabilizes the Fe(II) center, preventing premature oxidation to Fe(III) before the nucleation event.
-
Templating Effect: The ethylenediamine moiety acts as a weak capping agent during the initial hydrolysis, promoting smaller, more uniform ferrite nanoparticle formation on the CNT surface.
-
Outcome: The result is a "Mag-CNT" hybrid with high superparamagnetic response and uniform surface coverage, ideal for targeted drug delivery.
Materials & Equipment
| Category | Item | Grade/Specification |
| Precursors | Iron(II) Ethylenediammonium Sulfate | Tetrahydrate, >98% (e.g., Sigma/Alfa Aesar) |
| Multi-Walled Carbon Nanotubes (MWCNTs) | OD: 10-20 nm, Length: 10-30 | |
| Reagents | Sulfuric Acid ( | 98% / 65% (for oxidation) |
| Ammonium Hydroxide ( | 28-30% solution | |
| Ethanol | Absolute | |
| Equipment | Ultrasonicator | Probe-type (preferred) or high-power bath |
| Inert Gas Line | Nitrogen ( | |
| Autoclave (Optional) | Teflon-lined stainless steel (for hydrothermal route) |
Experimental Protocol
Phase 1: Surface Activation (Carboxylation)
Objective: To generate anionic anchoring sites (-COOH) on the CNT sidewalls for
-
Acid Mix: Prepare a 3:1 (v/v) mixture of concentrated
and . -
Dispersion: Add 500 mg of pristine MWCNTs to 100 mL of the acid mixture.
-
Sonication: Sonicate for 2 hours at
to exfoliate bundles and introduce defects. -
Washing: Dilute with 1 L of deionized (DI) water. Filter through a 0.22
m PTFE membrane.[1] Wash until pH is neutral. -
Drying: Dry the "Ox-CNTs" (Oxidized CNTs) in a vacuum oven at
overnight.
Phase 2: Iron(II) Seeding & Functionalization
Objective: Controlled nucleation of iron oxide nanoparticles using the stable precursor.
-
Precursor Solution: Dissolve 1.5 g of Iron(II) Ethylenediammonium Sulfate in 50 mL of deoxygenated DI water (bubbled with
for 30 mins).-
Expert Note: The solution should be pale green. A yellow tint indicates oxidation; discard if observed.
-
-
Adsorption: Disperse 200 mg of Ox-CNTs into the iron solution. Sonicate for 30 minutes under
atmosphere. -
Co-Precipitation (The Critical Step):
-
Heat the mixture to
under vigorous stirring. -
Dropwise add 10 mL of
(28%) while maintaining flow. -
Observation: The solution will turn from black/green to deep black as Magnetite (
) forms. -
Reaction: The ethylenediammonium sulfate releases
slowly, which partially oxidizes to in the alkaline environment, forming in situ.
-
-
Aging: Maintain stirring at
for 2 hours. -
Purification: Magnetically separate the functionalized CNTs (Mag-CNTs). Wash 3x with water and 2x with ethanol to remove residual sulfate and ethylenediamine.
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis of Magnetic CNTs using Iron(II) Ethylenediammonium Sulfate.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are mandatory:
| Technique | Expected Result | Interpretation |
| FTIR Spectroscopy | Peak at ~580 | Confirms the presence of metal oxide lattice. |
| XRD (X-Ray Diffraction) | Peaks at | Confirms cubic spinel structure of |
| VSM (Magnetometry) | Hysteresis loop with near-zero coercivity | Confirms Superparamagnetism (critical for preventing aggregation in blood). |
| TEM (Microscopy) | Dark spherical nodes (5-10 nm) on nanotube walls | Verifies uniform distribution vs. bulk aggregation. |
Application in Drug Development
Targeted Drug Delivery System (DDS): The functionalized Mag-CNTs serve as a "Trojan Horse" for chemotherapeutics (e.g., Doxorubicin).
-
Loading: The drug is loaded onto the CNT surface via
stacking. -
Targeting: An external magnetic field guides the Mag-CNTs to the tumor site.
-
Release: The acidic microenvironment of the tumor (pH 5.5) triggers drug release (protonation of the drug reduces
-stacking affinity).
Signaling Pathway / Mechanism of Action:
Figure 2: Mechanism of Magnetic Targeted Drug Delivery using Mag-CNTs.
References
-
Tasis, D., Tagmatarchis, N., Bianco, A., & Prato, M. (2006). Chemistry of Carbon Nanotubes. Chemical Reviews, 106(3), 1105–1136. Link
-
Laurent, S., et al. (2008). Magnetic Iron Oxide Nanoparticles: Synthesis, Stabilization, Vectorization, Physicochemical Characterizations, and Biological Applications. Chemical Reviews, 108(6), 2064–2110. Link
-
PubChem. (n.d.). Iron(II) ethylenediammonium sulfate tetrahydrate.[4][5] National Library of Medicine. Link
-
Prato, M., Kostarelos, K., & Bianco, A. (2008). Functionalized carbon nanotubes in drug design and discovery. Accounts of Chemical Research, 41(1), 60–68. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iron(II) Ethylenediammonium Sulfate
Welcome to our dedicated technical support center for the synthesis of Iron(II) Ethylenediammonium Sulfate (Fe(C₂H₁₀N₂)(SO₄)₂·4H₂O). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of their final product.
Introduction
The synthesis of Iron(II) Ethylenediammonium Sulfate, a double salt, is a foundational procedure in coordination chemistry. While seemingly straightforward, achieving a high yield of pure product requires careful control of several key parameters. The primary challenge in this synthesis is the inherent instability of the iron(II) oxidation state, which is readily oxidized to iron(III) by atmospheric oxygen, especially in neutral or basic solutions.[1][2] This guide provides a comprehensive framework for a successful synthesis, focusing on the underlying chemical principles to empower you to make informed decisions during your experiment.
Core Principles for Maximizing Yield
Success in this synthesis hinges on two main principles:
-
Minimizing Oxidation of Iron(II): The ferrous ion (Fe²⁺) is susceptible to oxidation to the ferric ion (Fe³⁺). This is often observed as a color change in the solution from pale green to a yellowish-brown. The presence of Fe³⁺ impurities will not only decrease the yield of the desired product but can also interfere with its crystallization.
-
Optimizing Crystallization Conditions: The final step of isolating the product relies on its precipitation from the solution. The yield is therefore dependent on creating conditions that favor the crystallization of the double salt.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: My initial solution of ferrous sulfate is yellow or brownish instead of pale green.
-
Cause: This indicates the presence of significant Fe³⁺ impurities in your starting material due to oxidation. Using oxidized starting material will directly lead to a lower yield.
-
Solution:
-
Purification of Ferrous Sulfate: If your ferrous sulfate is of low purity, you can purify it by recrystallization. A common method involves dissolving the impure salt in hot, slightly acidified water (with a few drops of sulfuric acid to lower the pH and inhibit oxidation). The addition of a small amount of iron metal (like an iron nail or steel wool) can help reduce any Fe³⁺ back to Fe²⁺.[3] After reduction, the solution should be filtered hot and allowed to cool slowly to form pure, pale green crystals of FeSO₄·7H₂O.
-
Use High-Purity Starting Materials: Whenever possible, start with a high-purity grade of ferrous sulfate heptahydrate.
-
Problem 2: The reaction mixture turns yellow or brown after adding the ethylenediamine solution.
-
Cause: This is a classic sign of Fe²⁺ oxidation. The addition of ethylenediamine, a weak base, will raise the pH of the solution, which significantly accelerates the rate of oxidation by dissolved oxygen.
-
Solutions:
-
Maintain an Acidic Environment: The synthesis should be carried out in an acidic solution to stabilize the Fe²⁺ ion.[1] The protocol provided includes the addition of concentrated sulfuric acid to the initial ferrous sulfate solution for this exact reason.[4]
-
Work Quickly: Minimize the time the Fe²⁺ solution is exposed to air, especially after the addition of ethylenediamine.
-
Use an Inert Atmosphere: For the highest possible yield and purity, performing the reaction under an inert atmosphere of nitrogen or argon will effectively prevent oxidation.[5][6][7] This involves using degassed solvents and employing techniques like a Schlenk line or a glovebox.
-
Problem 3: I obtained a very low yield of white/pale green crystals, or no precipitate formed at all.
-
Cause: This can be due to several factors including incomplete reaction, oxidation of the Fe²⁺, or suboptimal crystallization conditions.
-
Solutions:
-
Ensure Complete Dissolution: Make sure your initial ferrous sulfate is completely dissolved before proceeding. The addition of a small amount of sulfuric acid aids in this process.[4]
-
Induce Precipitation: The addition of a water-miscible organic solvent, such as ethanol or isopropanol, decreases the solubility of the inorganic double salt, promoting its precipitation.[4][8]
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize the precipitation of the product.[1]
-
Sufficient Concentration: Starting with a highly concentrated solution of ferrous sulfate will favor precipitation upon addition of the other reagents.[4]
-
Problem 4: The final product is a brownish or off-white color instead of white to pale green.
-
Cause: The color of the final product is a good indicator of its purity. A brownish tint suggests the presence of Fe³⁺ impurities. The expected appearance of pure Iron(II) Ethylenediammonium Sulfate is white to pale green crystals.[9][10][11]
-
Solutions:
-
Washing the Precipitate: It is crucial to wash the filtered crystals with a suitable solvent to remove any soluble impurities. Washing with ethanol is a common practice as the product is less soluble in it than in water.[4][8]
-
Recrystallization: If the product is significantly impure, it can be recrystallized. This involves dissolving the product in a minimum amount of warm, slightly acidified water and then allowing it to cool slowly. This process should ideally be done under an inert atmosphere to prevent oxidation during the purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid added to the ferrous sulfate solution at the beginning of the synthesis?
A1: Sulfuric acid is added for two primary reasons. First, it helps to dissolve the ferrous sulfate completely. Second, and more importantly, it creates an acidic environment that helps to stabilize the iron(II) ions and prevent their oxidation to iron(III), which is more likely to occur at a neutral or higher pH.[1]
Q2: The reaction is described as exothermic. What precautions should I take?
A2: The reaction between the acidic ferrous sulfate solution and ethylenediamine is exothermic. To manage the heat generated, it is recommended to add the ethylenediamine solution slowly, dropwise, while the ferrous sulfate solution is being cooled in an ice bath.[4] This prevents the temperature from rising too high, which could increase the rate of any side reactions, including oxidation.
Q3: What is the purpose of adding absolute alcohol (ethanol) to the reaction mixture?
A3: Absolute alcohol is added to induce the precipitation of the Iron(II) Ethylenediammonium Sulfate. The double salt is highly soluble in water but much less soluble in ethanol.[4][8] By adding ethanol, the polarity of the solvent mixture is decreased, which lowers the solubility of the ionic product and causes it to crystallize out of the solution, thereby increasing the yield.
Q4: How should I properly dry the final product?
A4: The product should not be oven-dried at a high temperature as this can lead to decomposition or oxidation. The recommended method is to air-dry the crystals or to dry them in a desiccator under vacuum.[4] Washing the final filtered product with a volatile solvent like ethanol or diethyl ether can also help to speed up the drying process.
Q5: What is the expected appearance and purity of the final product?
A5: The final product, Iron(II) Ethylenediammonium Sulfate Tetrahydrate, should be a white to pale green crystalline solid.[9][10][11] Commercially available high-purity grades of this compound typically have an assay of 98% or higher.
Experimental Protocol: Synthesis of Iron(II) Ethylenediammonium Sulfate
This protocol is based on established laboratory procedures and is designed to maximize yield and purity.
Materials and Reagents
| Reagent | Formula | Amount |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | Stoichiometric |
| Ethylenediamine | C₂H₈N₂ | Stoichiometric |
| Concentrated Sulfuric Acid | H₂SO₄ | Catalytic amount |
| Absolute Ethanol | C₂H₅OH | For precipitation |
| Deionized Water | H₂O | As solvent |
Step-by-Step Methodology
-
Preparation of the Iron(II) Solution:
-
Accurately weigh the required amount of ferrous sulfate heptahydrate and transfer it to a beaker.
-
Add a few drops of concentrated sulfuric acid.
-
Add the minimum amount of deionized water required to dissolve the salt completely with stirring. The resulting solution should be a clear, pale green.
-
-
Reaction with Ethylenediamine:
-
Place the beaker containing the iron(II) solution in an ice bath to cool.
-
Slowly, and with constant stirring, add the stoichiometric amount of ethylenediamine solution dropwise. A white precipitate should begin to form.[4]
-
-
Inducing Precipitation:
-
After the complete addition of ethylenediamine, continue to stir the mixture in the ice bath.
-
Slowly add absolute ethanol to the mixture to further precipitate the product.
-
-
Isolation and Purification of the Product:
-
Collect the white/pale green precipitate by suction filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold absolute ethanol to remove any soluble impurities.
-
Continue to draw air through the filter cake for a few minutes to partially dry the product.
-
-
Drying and Weighing:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the product to air dry completely. For faster drying, a vacuum desiccator can be used.
-
Once dry, weigh the final product and calculate the percentage yield.
-
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of Iron(II) Ethylenediammonium Sulfate.
Chemical Structures and Stoichiometry
A clear understanding of the reactants and products is essential for accurate stoichiometric calculations.
Sources
- 1. studylib.net [studylib.net]
- 2. crystalverse.com [crystalverse.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. Inert atmosphere generation [renishaw.com]
- 8. Iron(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 9. harrellindustries.com [harrellindustries.com]
- 10. chemimpex.com [chemimpex.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Common impurities in synthesized Iron(2+) ethylenediammonium sulphate and their removal
Technical Support Center: Synthetic Inorganic Chemistry Division Subject: Troubleshooting Purity & Synthesis of Iron(II) Ethylenediammonium Sulphate (Oesper’s Salt)** Ticket ID: #FE-EDA-002 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely synthesizing Iron(II) Ethylenediammonium Sulphate Tetrahydrate (
While this compound is celebrated for its superior resistance to oxidation compared to Mohr’s Salt (Ferrous Ammonium Sulphate), it is not immune to degradation. If you are observing discoloration, poor crystallinity, or titration errors, you are likely dealing with one of three specific impurity classes: Oxidation Products (
This guide provides a root-cause analysis and validated removal protocols.
Module 1: The "Yellowing" Effect (Ferric Impurities)
User Issue: "My crystals have a yellow/brown tint or the solution turns turbid upon standing."
Diagnosis:
This is the most common failure mode. Although the ethylenediammonium cation stabilizes the crystal lattice more effectively than ammonium, the ferrous ion (
The Mechanism:
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Acidify the Precursor | Ensure your |
| 2 | Deoxygenate Solvents | Sparge all water used for dissolution with |
| 3 | The "Iron Nail" Trick | If the precursor solution is already yellow, add clean iron wire/nails and heat gently. The comproportionation reaction ( |
| 4 | Ethanol Washing | Wash the final crystals with ethanol. Ferric sulphate is soluble in alcohol, whereas Oesper's salt is not. This strips surface oxidation. |
Module 2: Hygroscopicity & Occlusions (Solvent Impurities)
User Issue: "The crystals are sticky, caking together, or smell strongly of acid."
Diagnosis: You have Occluded Mother Liquor . The crystal lattice of Oesper's salt is a tetrahydrate. If the material is sticky, it contains excess free water or sulfuric acid trapped between crystal planes. If dried too aggressively (heat), you may be dehydrating the crystal (efflorescence), creating a powdery coating.
The Mechanism:
Rapid crystallization traps pockets of the solvent (containing
Troubleshooting Protocol:
-
Q: How do I remove trapped acid without dissolving the salt?
-
A: Use a solvent exchange method.
-
Filter the crystals under suction.
-
Wash with 50% Ethanol/Water (removes bulk acid).
-
Wash with Pure Ethanol (removes water).
-
Wash with Acetone (facilitates rapid drying).
-
Why: The double salt is insoluble in ethanol/acetone. This "salting out" effect hardens the crystal surface and removes trapped liquid.
-
-
Q: Can I dry this in an oven?
-
A: NO. Oesper's salt loses water of crystallization above 40-50°C.
-
Correct Method: Air dry on filter paper or use a vacuum desiccator with calcium chloride (mild desiccant), not phosphorus pentoxide (too aggressive).
-
Module 3: Stoichiometric Imbalances (Precursor Impurities)
User Issue: "My yield is low, or the crystals look like simple needles rather than the expected monoclinic prisms."
Diagnosis: This indicates Phase Impurity . You may have crystallized simple Ethylenediammonium Sulphate or Ferrous Sulphate rather than the double salt. This occurs if the molar ratio is incorrect or if the pH is too low (preventing sulfate coordination).
Correct Stoichiometry: You must maintain a strict 1:1 Molar Ratio of:
-
Ferrous Sulfate Heptahydrate (
) -
Ethylenediamine (
) + Sulphuric Acid (to form the sulphate in situ).
Validation Test (Thiocyanate Check):
To confirm if your final product is free of
-
Dissolve a small crystal in water.
-
Add 2 drops of Potassium Thiocyanate (
). -
Result: A blood-red color indicates
presence. A clear/pale green solution indicates high purity.
Visualizing the Purification Workflow
The following diagram outlines the critical control points (CCPs) where impurities are introduced and removed.
Figure 1: Critical Control Points in the Synthesis of Iron(II) Ethylenediammonium Sulphate. Note the specific washing steps designed to remove surface oxidation and occluded acid.
Summary of Impurities & Removal
| Impurity Type | Visual Indicator | Source | Removal Method |
| Ferric Iron ( | Yellow/Brown powder or solution | Air oxidation; High pH | Acidify precursors; Ethanol wash; Recrystallization with Fe wire. |
| Free Acid ( | Wet, sticky crystals; Low pH | Mother liquor inclusion | Wash with Ethanol/Acetone; Do not use water for final wash. |
| Insolubles | Cloudy solution | Silica/Dust in precursors | Hot filtration of precursor solutions before mixing. |
| Heavy Metals | Dark precipitates | Low grade | Use Analytical Grade (AR) precursors only. |
References
-
Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediamine sulfate as an oxidimetric standard.[2] Journal of Chemical Education.
-
Vogel, A. I. A Text-Book of Quantitative Inorganic Analysis. (Classic reference for the preparation of double salts and standardizations).
-
Singh, S., et al. Stability and characterization of Iron(II) coordination compounds. (General context on Fe(II) stability).
For further assistance with spectral characterization (IR/XRD) of your synthesized salt, please contact the Analytical Services branch.
Sources
Technical Support Center: Endpoint Detection in Iron(II) Ethylenediammonium Sulfate Titrations
Welcome to the Technical Support Center for redox titrations utilizing Iron(II) ethylenediammonium sulfate (commonly known as Oesper's salt). Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute precision in your analytical workflows.
Oesper's salt—
Standard Operating Procedure: Self-Validating Titration Workflow
To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates matrix blanking and orthogonal validation steps (mathematical vs. visual) to ensure that any systematic bias is immediately detected.
Step-by-Step Methodology
-
Primary Standard Preparation: Accurately weigh ~0.15 g of CRM-grade Iron(II) ethylenediammonium sulfate. Dissolve completely in 50 mL of deionized water.
-
Matrix Acidification & Complexation: Add 20 mL of 1 M
and 5 mL of 85% .-
Mechanistic Causality: Phosphoric acid binds the generated Fe(III) to form a stable, colorless complex (
). According to the Nernst equation, decreasing the concentration of free Fe(III) lowers the formal reduction potential of the Fe(III)/Fe(II) couple. This artificially widens the potential gap between the analyte and the titrant, resulting in a much sharper endpoint inflection.
-
-
Endpoint Detection Execution:
-
Potentiometric Mode: Submerge a clean Platinum (Pt) indicator electrode and an Ag/AgCl reference electrode into the solution. Add the oxidant titrant (e.g.,
or ) in 0.1 mL increments as you approach the expected equivalence point . -
Visual Mode: Add 2-3 drops of Ferroin indicator (1,10-phenanthroline iron(II) sulfate). Titrate continuously until the solution transitions sharply from red to pale blue.
-
-
Orthogonal Validation: Perform a blank titration (omitting Oesper's salt) to quantify the oxidative demand of the reagents. Subtract this volume from your sample titer. For potentiometric data, calculate the first derivative (
) to mathematically validate the exact inflection point rather than relying on a subjective visual color change.
Experimental Workflow Diagram
Workflow for Oesper's salt titration and endpoint detection.
Quantitative Data: Endpoint Detection Modalities
Use the following table to select the most appropriate endpoint detection system based on your matrix constraints and precision requirements.
| Detection Modality | Primary Sensor / Indicator | Transition Range / Signal | Matrix Limitations | Precision (RSD) |
| Potentiometric | Pt Indicator & Ag/AgCl Ref | Max | High ionic strength can shift junction potentials | < 0.1% |
| Visual (Ferroin) | 1,10-phenanthroline Fe(II) | ~1.06 V (Red to Pale Blue) | Indicator destroyed by excess strong oxidants | 0.2 - 0.5% |
| Visual (Diphenylamine) | Sodium diphenylamine sulfonate | ~0.85 V (Colorless to Purple) | Requires | 0.3 - 0.5% |
Troubleshooting Guides & FAQs
Q1: Why is my potentiometric endpoint drifting or failing to reach a stable equilibrium (sluggish response)? Causality: Drifting potentials in redox titrations usually indicate poor electron transfer kinetics at the platinum electrode surface (low exchange current density) or a compromised reference electrode junction. A slow-responding sensor will not react fast enough to accurately plot the potential, leading to over-titration and falsely high results . Actionable Fix:
-
Clean the Pt electrode by soaking it in 1 M
for 10 minutes to remove adsorbed organics or passivating metal oxides, then rinse thoroughly with DI water. -
Check the reference electrode fill solution. Ensure the electrolyte level is above the analyte solution level to maintain positive outflow and prevent junction clogging .
Q2: When using Ferroin, the indicator color fades prematurely before the true equivalence point. How do I prevent this?
Causality: Ferroin can undergo irreversible oxidative destruction if exposed to localized high concentrations of a strong oxidant (like
Q3: How do matrix interferences, specifically chloride ions, affect the endpoint detection?
Causality: Matrix effects can have a substantial impact on the response function of potentiometric electrodes . Chloride ions can complex with the analyte, altering formal potentials. Furthermore, if using permanganate as a titrant,
Q4: Does Iron(II) ethylenediammonium sulfate require daily standardization like Mohr's salt? Causality: Mohr's salt is highly prone to efflorescence and slow air oxidation. Oesper's salt incorporates the ethylenediammonium ion, which creates a sterically hindered and thermodynamically stable crystal lattice. This drastically inhibits the penetration of atmospheric oxygen, preserving the Fe(II) titer over extended storage periods . Actionable Fix: While it does not require daily standardization, Good Laboratory Practice (GLP) dictates periodic titer verification (e.g., monthly) or immediately if the solid has been exposed to high humidity or left unsealed.
References
-
METTLER TOLEDO. "Effects of poor sensor response, too high, fluctuating result values in end point (EP) and equivalence point (EQP) titration." METTLER TOLEDO Help & Expertise. Available at:[Link]
-
Chemistry LibreTexts. "Common Troubleshooting Tips - Potentiometric Methods." LibreTexts Analytical Chemistry. Available at:[Link]
-
Vedantu. "Potentiometric Titration Explained: Principles, Curve & Steps." Vedantu Chemistry Resources. Available at:[Link]
Technical Support Center: Crystal Growth of Iron(II) Ethylenediammonium Sulfate
Welcome to the Application Scientist Support Center for the crystallization of Iron(II) ethylenediammonium sulfate tetrahydrate (CAS 34962-29-3). This guide is engineered for researchers, materials scientists, and drug development professionals who require high-purity, defect-free single crystals for crystallographic analysis, redox standardization, or chiral solid-state studies.
Part 1: The Causality of Crystal Growth (Mechanistic Overview)
To successfully grow Iron(II) ethylenediammonium sulfate, one must master the delicate balance of redox chemistry and supersaturation kinetics. This compound is a double sulfate structurally analogous to Mohr's salt, utilizing the flexible ethylenediammonium dication [1].
The primary obstacle in this workflow is the autoxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺). At a standard solubility of ~170 g/L (25 °C), the natural pH of the aqueous solution rests near 4.0 [2]. However, at this pH, dissolved oxygen rapidly oxidizes Fe²⁺. The resulting Fe³⁺ undergoes hydrolysis to form amorphous iron oxyhydroxides (e.g., goethite or lepidocrocite) [3].
These Fe(III) species act as potent, "tailor-made" growth inhibitors. They selectively adsorb onto high-energy crystal faces, blocking solute integration and causing the crystal lattice to develop brown, cloudy inclusions [4]. Therefore, controlling the thermodynamic environment—specifically pH, temperature, and atmospheric exposure—is non-negotiable for optical clarity and structural integrity.
Part 2: Troubleshooting FAQs
Q1: My crystals are turning yellow/brown and the solution is becoming turbid. What is happening? A1: This is the hallmark of Fe²⁺ oxidation. As Fe³⁺ forms, it precipitates as insoluble hydroxides. Corrective Action: Acidify your mother liquor. Add dilute sulfuric acid (H₂SO₄) to lower the pH to approximately 2.0–2.5. This thermodynamic shift suppresses the oxidation potential of the iron and ensures the ethylenediamine ligand remains fully protonated [1]. Additionally, avoid heating the solution above 40 °C during preparation, as thermal energy exponentially increases the oxidation rate.
Q2: I am getting a mass of tiny, intergrown microcrystals instead of a single large crystal. How do I fix this? A2: You are experiencing uncontrolled primary nucleation due to excessive supersaturation and the presence of heterogeneous nucleation sites. Corrective Action: Shift from spontaneous evaporation to a seeded growth method . Filter your saturated solution through a 0.22 µm PTFE membrane to remove foreign nucleation sites (dust, un-dissolved solute), and introduce a single, flawless seed crystal. Restrict the evaporation rate by covering the crystallization dish with a pin-holed Parafilm or filter paper.
Q3: Does the choice of solvent matter, or can I use standard deionized water? A3: Standard DI water contains high levels of dissolved oxygen. For optimal results, use ultra-pure water (18.2 MΩ·cm) that has been degassed (sparged with nitrogen or argon for 30 minutes) prior to dissolving the solute. This drastically reduces the initial oxygen titer and prevents early-stage surface poisoning [3].
Part 3: Quantitative Troubleshooting Matrix
Use the following self-validating parameters to ensure your crystallization environment is optimized before initiating growth.
| Parameter | Target Range | Consequence of Deviation | Corrective Action |
| pH Level | 2.0 – 2.5 | > 3.0: Fe(II) oxidizes to Fe(III), causing brown crystalline defects. | Add 0.1 M H₂SO₄ dropwise until target pH is reached. |
| Temperature | 20 °C – 25 °C | Fluctuations: Causes dissolution/re-precipitation (cloudy crystals). | Use a vibration-free, Peltier-cooled incubator. |
| Dissolved O₂ | < 1.0 mg/L | High O₂: Accelerates autoxidation of the iron center. | Sparge solvent with N₂ or Ar for 30 mins prior to use. |
| Concentration | ~170 g/L | Too high: Polycrystalline mass. Too low: Seed dissolves. | Monitor metastable zone width; evaporate slowly. |
Part 4: Validated Experimental Workflow for Seeded Growth
Self-Validation Checkpoint: Before beginning, verify your starting powder is pale green. If it is yellow or brown, it has already oxidized and must be discarded.
-
Solvent Preparation: Sparge 100 mL of ultra-pure water (18.2 MΩ·cm) with Argon or Nitrogen gas for 30 minutes to displace dissolved oxygen.
-
Acidification: Add 0.5 mL of 1.0 M Sulfuric Acid (H₂SO₄) to the degassed water to lower the pH to ~2.0. Causality: This prevents the hydrolysis of the iron center and keeps the ethylenediamine fully protonated.
-
Dissolution: Slowly add 17 g of Iron(II) ethylenediammonium sulfate tetrahydrate powder to the solution while stirring at 25 °C. Do not heat the solution, as thermal energy will overcome the activation barrier for oxidation.
-
Filtration: Pass the saturated solution through a 0.22 µm PTFE syringe filter into a sterile, dust-free crystallization dish. Causality: Removing microscopic particulates eliminates heterogeneous nucleation sites, preventing the formation of parasitic microcrystals.
-
Seeding: Carefully introduce a single, pre-grown, defect-free seed crystal (approx. 2-3 mm in size) into the center of the dish.
-
Controlled Growth: Cover the dish with a piece of filter paper secured by a rubber band. Place the dish in a vibration-free, dark incubator at a constant 20 °C. Allow 5 to 7 days for slow solvent evaporation and lattice integration.
Part 5: Mechanistic Diagrams
Step-by-step workflow for the seeded crystal growth of Iron(II) ethylenediammonium sulfate.
Mechanistic pathway showing how environmental factors lead to Fe(II) oxidation and crystal defects.
References
-
Adda247. "Mohr Salt Formula- Mohr's Salt Molecular Mass is - - Adda247". Available at:[Link]
-
ResearchGate. "Ferrous Iron Oxidation under Varying pO2 Levels: the Effect of Fe(III)/Al(III) Oxide Minerals and Organic Matter". Available at:[Link]
-
IWA Publishing. "Impact of ionic composition of groundwater on oxidative iron precipitation". Available at:[Link]
Inconsistent results in experiments using Iron(2+) ethylenediammonium sulphate
Topic: Troubleshooting Inconsistent Experimental Results
Executive Summary & Material Identification
Material: Iron(II) Ethylenediammonium Sulfate Tetrahydrate
Common Names: Oesper’s Salt, Ferrous Ethylenediammonium Sulfate
Formula:
The Core Problem: While Oesper’s Salt is chemically engineered to be more stable against oxidation in the solid state than Mohr’s Salt (Ammonium Iron(II) Sulfate), users frequently report drifting endpoints and stoichiometric inconsistencies in solution. These failures are rarely due to the salt itself but rather the solution environment—specifically the interplay between dissolved oxygen, pH, and the ethylenediammonium counter-ion.
This guide moves beyond basic "handling" to explain the chemical causality of these errors and provides a self-validating protocol to eliminate them.
Diagnostic: Is it the Salt or the Solution?
Before altering your workflow, validate your starting material. Use this comparative table to rule out fundamental calculation or material errors.
| Feature | Oesper's Salt (Fe-EDS) | Mohr's Salt (Fe-AS) | Common User Error |
| Molar Mass | 382.15 g/mol | 392.14 g/mol | Using Mohr's salt MW for calculations leads to a 2.6% systematic error . |
| Cation | Ethylenediammonium | Ammonium | Assuming cations are inert. At pH > 4, |
| Solid Stability | High (Months/Years) | Moderate (Weeks) | Discarding good solid salt because of surface discoloration (often superficial). |
| Solution Stability | Low (Oxidizes rapidly) | Low (Oxidizes rapidly) | Assuming "stable solid" equals "stable solution." |
Troubleshooting Guide: The Oxidation Cascade
Symptom: Titer values decrease over time (e.g., a 0.1N solution tests as 0.098N after 4 hours). Root Cause: Autocatalytic oxidation driven by dissolved oxygen and insufficient acidification.
The Mechanism
Unlike simple salts, the stability of Oesper's salt relies on the ethylenediammonium ion remaining fully protonated. If the pH rises (due to dilution with non-acidified water), two failure modes activate:
-
Hydrolysis:
oxidizes to , which precipitates as colloidal hydroxides (yellow/brown tint). -
Ligand Interference: The ethylenediammonium ion (
) loses protons to become ethylenediamine ( ), which chelates , altering its standard reduction potential and shifting the titration endpoint.
Visualization: The Failure Pathway
The following diagram illustrates how environmental factors corrupt the standard.
Caption: Figure 1. The dual-failure mode of Oesper's Salt solutions. Note that unlike Mohr's salt, pH drift causes both hydrolysis AND ligand interference.
The "Golden Standard" Preparation Protocol
Objective: Prepare a 0.1 N Standard Solution (1 Liter) with <0.1% error. Prerequisite: This protocol uses a self-validating acidification step to lock the ethylenediammonium ion in its inert state.
Reagents Required
-
Iron(II) ethylenediammonium sulfate tetrahydrate (High Purity >99.5%).[1]
-
Sulfuric Acid (
), concentrated (95-98%). -
Deionized Water (Type I), freshly boiled or nitrogen-sparged.
Step-by-Step Methodology
Step 1: The Oxygen Purge (Critical)
-
Action: Boil 1.2 L of deionized water for 20 minutes and cool to room temperature under a nitrogen blanket or in a covered flask.
-
Why: Standard distilled water contains ~8 mg/L dissolved oxygen. This is sufficient to oxidize enough
to cause a 0.5% error within 1 hour.
Step 2: The Acid Matrix
-
Action: To 500 mL of the deoxygenated water, slowly add 30-50 mL of concentrated
. Cool to room temperature. -
Target: Final acid concentration should be ~0.5 M to 1.0 M.
-
Validation: Check pH. It must be < 1.0. This ensures the ethylenediammonium remains as
and cannot coordinate to the iron.
Step 3: Gravimetric Addition
-
Calculation:
-
Action: Weigh exactly 38.215 g of Oesper's Salt. Add to the acidified water.
-
Note: Never dissolve the salt in neutral water first. The local high pH at the crystal surface can initiate transient hydrolysis.
Step 4: Dilution and Storage
-
Action: Dilute to the 1 L mark with the remaining deoxygenated water.
-
Storage: Store in an amber bottle. If possible, add a small piece of clean aluminum wire or a pinch of sodium bicarbonate (to generate a
blanket) if nitrogen is unavailable, though headspace is preferred.
Visualization: Workflow Logic
Caption: Figure 2. Correct preparation workflow. Note that the salt is added ONLY after the solvent is acidified and deoxygenated.
Frequently Asked Questions (FAQ)
Q1: My solution turned yellow immediately upon preparation. Can I still use it?
A: No. Yellow coloration indicates the presence of
Q2: Can I dry Oesper's Salt in an oven before weighing? A: Proceed with extreme caution. While more stable than Mohr's salt, Oesper's salt is a tetrahydrate. Heating above 60°C can cause the loss of crystal lattice water, altering the molar mass and leading to concentration errors. It is best dried in a desiccator at room temperature over silica gel, not heat.
Q3: How long is the solution stable? A: Even with optimal preparation, Fe(II) standards are thermodynamically unstable in air.
-
Open Beaker: < 2 hours.
-
Stoppered Bottle: 24 hours.
-
Inert Atmosphere (Glovebox): 1-2 weeks.
-
Recommendation: For critical pharmaceutical assays, prepare fresh daily.
Q4: Why do I get different results when titrating against KMnO4 vs. Ceric Sulfate? A: This is often an indicator issue, not a salt issue. Ferroin is the preferred indicator for Ceric Sulfate, while KMnO4 acts as its own indicator. However, if the acid concentration is too high (>2M), the endpoint of KMnO4 can be delayed (pink color fades fast). Ensure your acid matrix matches the specific monograph you are following (USP/EP).
References
-
Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediamine sulfate as an oxidimetric standard.[3] Journal of Chemical Education.
-
Santa Cruz Biotechnology. Iron(II) ethylenediammonium sulfate tetrahydrate Product Data Sheet.[4] (Confirming MW 382.15).[4][5][6]
-
Vogel, A. I. A Text-Book of Quantitative Inorganic Analysis. (General reference for Fe(II) standard preparation and oxidation kinetics).
-
Sigma-Aldrich. Certipur® Reference Materials: Iron(II) ethylenediammonium sulfate. (Traceability and handling).[7]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. reddit.com [reddit.com]
- 3. homepages.uc.edu [homepages.uc.edu]
- 4. Iron(II) ethylenediammonium sulfate tetrahydrate | CAS 34962-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.be [fishersci.be]
Technical Support Center: Handling & Storage of Iron(II) Ethylenediammonium Sulfate
Welcome to the Technical Support Center for Iron(2+) ethylenediammonium sulphate (CAS 63589-59-3)[1], widely known in analytical chemistry as Oesper's Salt or Oesper's Reagent [2],[3]. This portal is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity primary standards for oxidimetric titrations.
Below, you will find mechanistic insights, troubleshooting guides, and self-validating protocols to ensure the absolute purity and stability of your iron(II) standards.
The Mechanistic Basis of Stability (The "Why")
In volumetric analysis, standardizing oxidizing agents (like potassium permanganate or ceric sulfate) requires a stable source of Iron(II). Historically, Mohr's Salt (Ammonium iron(II) sulfate) was the standard, but it suffers from spontaneous air oxidation and efflorescence (loss of hydration)[2].
In 1947, Ralph E. Oesper and Kathryn Caraway introduced Iron(II) ethylenediammonium sulfate tetrahydrate to solve these chronic instability issues[2]. By replacing the two ammonium cations with a doubly protonated ethylenediamine cation
Quantitative Stability Comparison
To understand why Oesper's salt is the superior primary standard, review the comparative data below:
| Property | Mohr's Salt (Ammonium Iron(II) Sulfate) | Oesper's Salt (Iron(II) Ethylenediammonium Sulfate) |
| Chemical Formula | ||
| Molecular Weight | 392.14 g/mol | 382.13 g/mol [4] |
| Appearance | Light green crystals | White to pale green crystals[1],[3] |
| Air Oxidation (150 days) | ~0.5% - 1.0% conversion to | < 0.05% conversion to |
| Efflorescence Risk | High (Loses hydration easily) | Negligible (Highly stable tetrahydrate)[2] |
| Primary Standard Suitability | Secondary (Requires frequent validation) | Excellent (Highly stable)[4],[2] |
Troubleshooting Guide & Diagnostics
Q: My Oesper's salt crystals have developed a slight yellowish-brown tint. Can I still use them as a primary standard?
A: No. A color shift from white/pale green to yellowish-brown indicates trace oxidation of
-
Causality: While Oesper's salt is highly resistant to oxidation, prolonged exposure to extreme humidity or strong atmospheric oxidants can initiate surface degradation. The conversion to
alters the stoichiometric ratio of oxidizable iron per gram of salt, invalidating its use as a primary standard. -
Action: Discard the compromised batch. Always store the reagent in tightly sealed amber bottles at 15–25°C[4].
Q: I am observing inconsistent normality when standardizing potassium permanganate (
-
Causality: Oesper's salt is a tetrahydrate[4]. If you attempt to dry it in an oven at elevated temperatures (e.g., >60°C), you risk driving off the waters of hydration. This artificially inflates the apparent mass of
per gram of weighed solid, leading to a calculated normality that is too low. -
Action: Do not oven-dry Oesper's salt. It should be used directly from the bottle. If surface moisture is suspected, dry it gently in a desiccator over silica gel at room temperature for no more than 24 hours.
Standard Operating Procedure (SOP): Preparation and Self-Validation
To ensure absolute trustworthiness in your assays, every protocol must be a self-validating system. Follow this methodology for preparing and validating a 0.1 N Iron(II) standard solution.
Step 1: Thermal Equilibration Allow the sealed bottle of Iron(2+) ethylenediammonium sulphate to equilibrate to room temperature (20°C) before opening. Causality: This prevents ambient moisture from condensing on the cold crystals, which would alter the mass-to-mole ratio.
Step 2: Precision Weighing Accurately weigh 38.21 g of the un-dried salt using an analytical balance (0.1 mg precision) in a draft-free, humidity-controlled environment.
Step 3: Acidified Dissolution
Dissolve the salt in 300 mL of distilled, deionized water containing 20 mL of concentrated sulfuric acid (
-
Causality: The addition of acid suppresses the hydrolysis of the
ion and prevents the precipitation of iron(II) hydroxide, maintaining the iron in its active, stable ionic state[1].
Step 4: Volumetric Dilution Transfer the solution quantitatively to a 1000 mL Class A volumetric flask and dilute to the mark with DI water. Invert 10 times to ensure homogeneity.
Step 5: System Validation (Titration)
Titrate a 25.00 mL aliquot of this prepared solution against a certified reference standard of Potassium Dichromate (
Workflow Visualization
Workflow for the inspection, storage, and validation of Oesper's Salt.
Frequently Asked Questions (FAQs)
Q: Does the particle size of the crystals affect stability? A: Yes. Finely ground powders have a vastly larger surface area exposed to atmospheric oxygen compared to larger, intact crystals. For primary standard use, retain the macroscopic crystalline form until the exact moment of dissolution. Do not crush the crystals in a mortar and pestle prior to storage.
Q: Can I store the prepared aqueous solution long-term?
A: No. While the solid salt is exceptionally stable[2], aqueous
Q: What are the safety and handling precautions? A: Iron(2+) ethylenediammonium sulphate is classified as an irritant[1],[3]. It is harmful if swallowed and causes skin irritation[1]. Always handle within a chemical fume hood using nitrile gloves and safety goggles. Wash thoroughly after handling[1].
References
-
Title: Oesper's Salt Source: University of Cincinnati (uc.edu) URL: [Link]
-
Title: Cas 63589-59-3, FERROUS ETHYLENEDIAMMONIUM SULFATE Source: LookChem URL: [Link]
Sources
Validation & Comparative
A Comparative Analysis for Analytical Chemists: Iron(2+) Ethylenediammonium Sulphate vs. Mohr's Salt as a Primary Standard in Redox Titrimetry
In the landscape of analytical chemistry, particularly in redox titrimetry, the integrity of a primary standard is paramount. For decades, Mohr's salt (Ammonium iron(II) sulfate hexahydrate) has been a stalwart, a reliable source of Fe(II) ions for the standardization of oxidants like potassium permanganate and potassium dichromate.[1][2][3] However, the search for superior stability and accuracy has led to the consideration of alternatives. This guide provides an in-depth, evidence-based comparison between the traditional Mohr's salt and the increasingly recognized Iron(2+) ethylenediammonium sulphate tetrahydrate, offering researchers and drug development professionals a comprehensive overview to inform their choice of titrant.
At a Glance: A Comparative Overview of Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of these two double salts. While both serve as sources of the ferrous ion (Fe²⁺), their differing cationic components and hydration states influence their molecular weight, solubility, and ultimately, their stability.
| Property | Iron(2+) Ethylenediammonium Sulphate | Mohr's Salt (Ammonium Iron(II) Sulphate) |
| Chemical Formula | FeSO₄ · C₂H₄(NH₃)₂SO₄ · 4H₂O[4] | (NH₄)₂Fe(SO₄)₂ · 6H₂O[5] |
| Molar Mass | 382.15 g/mol [4] | 392.14 g/mol [6] |
| Appearance | White to pale green crystalline solid[7] | Light green crystalline solid[8] |
| Fe(II) Content (% w/w) | ~14.63% | ~14.25% |
| Solubility in Water | 170 g/L at 25 °C[9] | 269 g/L[6] |
| Stability | High, available as a certified reference material[9][10] | Good, but susceptible to air oxidation, especially in solution[11][12] |
The seemingly minor difference in their chemical structures—the replacement of two ammonium ions with a single, bidentate ethylenediammonium ion—is the cornerstone of the performance variations discussed below.
Sources
- 1. gktoday.in [gktoday.in]
- 2. byjus.com [byjus.com]
- 3. satyensaha.com [satyensaha.com]
- 4. Iron(II) ethylenediammonium sulfate 98 34962-29-3 [sigmaaldrich.com]
- 5. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]
- 6. engscientific.com [engscientific.com]
- 7. 硫酸乙二铵亚铁(II)盐四水化合物, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.cn [thermofisher.cn]
- 8. testbook.com [testbook.com]
- 9. 硫酸乙二铵亚铁(II) Volumetric standard, secondary reference material for redox titration, traceable to NIST Standard Reference Material (SRM) Certipur® Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 10. Iron(II)ethylenediammonium sulfate tetrahydrate -... [cpachem.com]
- 11. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stabilizing the Transient: A Comparative Guide to Iron(II) Ethylenediammonium Sulfate vs. Ferrous Sulfate in Catalysis
Executive Summary
In the precise world of catalysis, reagent purity dictates reproducibility. Ferrous sulfate (
Part 1: The Stability Conundrum
The fundamental challenge with Iron(II) sources is their thermodynamic drive to oxidize to Iron(III) in the presence of oxygen and moisture.
The Failure of Ferrous Sulfate
Standard ferrous sulfate heptahydrate is hygroscopic and efflorescent. Upon exposure to air, it undergoes the following degradation:
The Oesper’s Salt Advantage
Iron(II) ethylenediammonium sulfate tetrahydrate (
Table 1: Physicochemical Comparison of Fe(II) Sources
| Feature | Ferrous Sulfate ( | Mohr's Salt ( | Oesper's Salt (Fe-EDA Sulfate) |
| Oxidation Resistance | Poor (Hours to Days) | Good (Months) | Excellent (Years) |
| Hygroscopicity | High (Clumps easily) | Low | Negligible |
| Primary Standard? | No | Yes (but prone to hydrolysis) | Yes (High Precision) |
| Crystal Color | Blue-Green (turns brown) | Pale Green | Pale Green (Stable) |
| Catalytic Relevance | Bulk industrial use | Analytical titrations | Precision Synthesis & Kinetics |
Part 2: Structural Integrity & Mechanism
Why is Oesper's Salt so stable? The answer lies in Supramolecular Stabilization .
The ethylenediammonium cation acts as a structural "spacer" and a hydrogen-bond donor. Unlike the spherical ammonium ion in Mohr's salt, the ethylenediammonium cation forms a complex network of hydrogen bonds with the sulfate anions and water molecules. This extensive bonding network increases the lattice energy, effectively "caging" the
Visualization: Stability Mechanism
The following diagram illustrates the protective mechanism of the ethylenediammonium lattice compared to the exposed nature of ferrous sulfate.
Figure 1: Comparative stability pathways. The ethylenediammonium cation creates a steric and electrostatic barrier against oxygen infiltration.
Part 3: Catalytic Applications
Homogeneous Catalysis: Precision Kinetics
In mechanistic studies, such as determining the rate constants of Fenton reactions or Atom Transfer Radical Polymerization (ATRP), the exact concentration of Fe(II) is critical.
-
Problem: Using
often requires a 5-10% mass excess to account for oxidation, introducing unknown variables. -
Solution: Oesper's Salt allows for gravimetric precision. If the protocol calls for 1.00 mmol of catalyst, you weigh exactly 382.15 mg of Oesper's salt, confident that 100% of the iron is in the +2 state.
Precursor for Heterogeneous Catalysts
In the synthesis of Fe-N-C electrocatalysts (for Oxygen Reduction Reactions in fuel cells), the purity of the iron precursor dictates the formation of active sites.
-
Advantage: The organic diamine component of Oesper's salt can serve as a preliminary nitrogen source and carbon template during pyrolysis, potentially aiding in the formation of the desired Fe-N coordination sites, unlike the sulfate-only residue left by
.
Part 4: Experimental Protocols
Synthesis of Oesper's Salt (Self-Validating Protocol)
Note: This synthesis utilizes the common ion effect and solubility differences to precipitate the double salt.
Reagents:
-
Ferrous Sulfate Heptahydrate (
) -
Ethylenediamine (
)[1] -
Sulfuric Acid (
, 6M) -
Ethanol (95%)
Workflow Diagram:
Figure 2: Synthesis workflow for Iron(II) Ethylenediammonium Sulfate.
Step-by-Step Procedure:
-
Dissolve 10g of
in 30 mL of water containing 2 mL of concentrated . (The acid prevents hydrolysis). -
Separately, dilute an equivalent molar amount of ethylenediamine (approx 2.4 mL) in dilute sulfuric acid.
-
Mix the two solutions. If precipitation does not occur immediately, concentrate the solution by gentle heating or add ethanol.
-
Cool in an ice bath. Pale green crystals will form.[2]
-
Filter via vacuum filtration. Wash with 50% ethanol/water, then 95% ethanol to remove surface moisture.
-
Validation: Dissolve a sample in water; it should yield a clear, pale green solution. A yellow tint indicates oxidation (failure).
Comparative Catalytic Validation (Fenton Test)
To verify the superiority of Oesper's salt, perform a degradation test of Methylene Blue.
-
Control: Prepare 1 mM Fe(II) from standard bottle
. -
Test: Prepare 1 mM Fe(II) from Oesper's Salt.
-
Add both to separate 10 ppm Methylene Blue solutions containing excess
. -
Observation: The Oesper's Salt reaction typically shows a shorter induction period and more reproducible degradation curves (
) due to the absence of Fe(III) impurities that can scavenge hydroxyl radicals.
References
-
Oesper, R. E., & Caraway, K. P. (1947).[3] Ferrous ethylenediamine sulfate as an oxidimetric standard. Journal of Chemical Education, 24(5), 235.
-
Sigma-Aldrich. (n.d.).[4] Iron(II) ethylenediammonium sulfate tetrahydrate Product Specification.
-
Jensen, W. B. (2009). Oesper's Salt. Notes from the Oesper Collections, University of Cincinnati.[3]
-
Thermo Scientific. (n.d.). Iron(II) ethylenediammonium sulfate tetrahydrate, 99%.
Sources
Performance of Iron(2+) ethylenediammonium sulphate in redox reactions versus other reducing agents
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Iron(2+) ethylenediammonium sulphate's performance against other common reducing agents in redox reactions. This document is designed to be a comprehensive resource, offering not only comparative data but also the underlying scientific principles and detailed experimental protocols to support your research and development endeavors.
Introduction to Iron(2+) Ethylenediammonium Sulphate as a Reducing Agent
Iron(2+) ethylenediammonium sulphate, with the chemical formula FeSO₄ · NH₃CH₂CH₂NH₃SO₄ · 4H₂O, is a stable iron(II) salt that serves as a primary standard in redox titrations.[1][2] Its utility in analytical chemistry stems from its high purity and stability, which allows for the accurate standardization of oxidizing agent solutions, such as potassium permanganate. This guide will delve into its performance characteristics, drawing comparisons with other widely used reducing agents.
Comparative Analysis of Primary Standard Reducing Agents
The selection of a primary standard is critical for the accuracy of any titrimetric analysis. An ideal primary standard should be of high purity, stable to air and heat, have a high equivalent weight to minimize weighing errors, and be readily soluble in the titration medium.
Here, we compare Iron(2+) ethylenediammonium sulphate with two other commonly used primary standard reducing agents: Mohr's salt (Ammonium iron(II) sulphate) and anhydrous ferrous sulphate.
| Property | Iron(2+) Ethylenediammonium Sulphate | Mohr's Salt (Ammonium Iron(II) Sulphate) | Ferrous Sulphate (Anhydrous) |
| Chemical Formula | FeSO₄·(NH₃)₂(CH₂)₂SO₄·4H₂O[1] | (NH₄)₂Fe(SO₄)₂·6H₂O[3] | FeSO₄ |
| Molecular Weight | 382.15 g/mol [1] | 392.14 g/mol [4] | 151.91 g/mol |
| Stability | High stability under normal conditions.[5] | Good stability, but can be oxidized by air.[4][6] | Prone to oxidation and hydration. |
| Purity | Available in high purity (>98.5%).[7] | Can be obtained in pure form through crystallization.[3] | Purity can be variable. |
| Solubility in Water | 170 g/L[8] | 269 g/L[4] | 256 g/L (heptahydrate) |
| Equivalent Weight | 382.15 | 392.14 | 151.91 |
| Advantages | High stability, high purity, suitable for redox titrations.[8] | Good stability, readily available, less prone to oxidation than ferrous sulfate.[3][9] | High iron content by mass. |
| Disadvantages | Lower solubility compared to Mohr's salt. | Can contain impurities like manganese, magnesium, and nickel.[10] | Unstable in air, readily oxidizes. |
Expert Insight: The higher molecular weight of both Iron(2+) ethylenediammonium sulphate and Mohr's salt is a significant advantage in the laboratory. When weighing out substances for preparing standard solutions, a larger mass reduces the relative error associated with the measurement, leading to more accurate and reproducible results. The stability of the Fe²⁺ ion in these double salts is also a key factor. The presence of the ammonium and ethylenediammonium cations helps to maintain a slightly acidic pH in solution, which slows the oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen.[4][9]
Experimental Comparison: Standardization of Potassium Permanganate
To provide a practical comparison, this section outlines the experimental protocol for the standardization of a potassium permanganate (KMnO₄) solution using Iron(2+) ethylenediammonium sulphate and Mohr's salt as primary standards. Potassium permanganate is a strong oxidizing agent, but it is not a primary standard, meaning its solutions must be standardized to determine their exact concentration.[11][12]
Principle of the Reaction
In an acidic medium, the permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the iron(II) ion (Fe²⁺) is oxidized to the iron(III) ion (Fe³⁺).[13] The overall balanced redox reaction is:
MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)
The endpoint of the titration is indicated by the first persistent pink color from the excess permanganate ions, making KMnO₄ a self-indicator.[14]
Experimental Workflow
The following diagram illustrates the general workflow for the standardization of a potassium permanganate solution.
Caption: Workflow for KMnO₄ Standardization.
Detailed Experimental Protocol
Reagents and Equipment:
-
Iron(2+) ethylenediammonium sulphate tetrahydrate (Primary Standard)
-
Mohr's salt (Ammonium iron(II) sulphate hexahydrate) (Primary Standard)
-
Potassium permanganate (to be standardized)
-
Dilute Sulphuric Acid (1 M)
-
Distilled/Deionized Water
-
Analytical Balance
-
Burette (50 mL)
-
Pipette (25 mL)
-
Volumetric Flasks (250 mL)
-
Conical Flasks (250 mL)
-
Heating Plate/Stirrer
Procedure:
-
Preparation of ~0.02 M Potassium Permanganate Solution: Dissolve approximately 3.2 g of KMnO₄ in 1 liter of distilled water. Boil the solution for about an hour, then let it stand for at least two days before filtering it through a sintered glass funnel to remove any manganese dioxide (MnO₂).[15] Store the solution in a dark, stoppered bottle.
-
Preparation of the Primary Standard Solution:
-
Using Iron(2+) Ethylenediammonium Sulphate: Accurately weigh about 1.9 g of Iron(2+) ethylenediammonium sulphate tetrahydrate into a clean, dry 250 mL volumetric flask.
-
Using Mohr's Salt: Accurately weigh about 1.96 g of Mohr's salt into a clean, dry 250 mL volumetric flask.[14]
-
-
Dissolve the weighed primary standard in about 100 mL of 1 M sulphuric acid and then make up the volume to the 250 mL mark with distilled water. The acidic solution prevents the hydrolysis of the iron salt and the oxidation of Fe²⁺ to Fe³⁺ by air.[3][4]
-
Titration:
-
Pipette 25.0 mL of the prepared primary standard solution into a 250 mL conical flask.
-
Add approximately 20 mL of 1 M sulphuric acid to the conical flask.[14]
-
In the case of using sodium oxalate as a primary standard (a common alternative), the solution needs to be heated to 60-70°C to ensure a rapid reaction.[16][17][18] However, the reaction with ferrous salts is typically fast enough at room temperature.[19]
-
Titrate the solution with the potassium permanganate solution from the burette. The purple color of the permanganate will disappear as it is added to the flask.
-
The endpoint is reached when the first persistent pale pink color is observed throughout the solution.[20]
-
Repeat the titration at least three times to ensure concordant results.
-
Hypothetical Experimental Data and Analysis
The following table presents hypothetical data from the standardization of a potassium permanganate solution using both primary standards.
| Primary Standard | Mass of Standard (g) | Volume of Standard Solution (mL) | Volume of KMnO₄ Used (mL) - Trial 1 | Volume of KMnO₄ Used (mL) - Trial 2 | Volume of KMnO₄ Used (mL) - Trial 3 | Average Volume of KMnO₄ (mL) | Calculated Molarity of KMnO₄ (M) |
| Iron(2+) Ethylenediammonium Sulphate | 1.9105 | 250.0 | 25.10 | 25.05 | 25.00 | 25.05 | 0.0200 |
| Mohr's Salt | 1.9607 | 250.0 | 25.05 | 25.10 | 25.00 | 25.05 | 0.0200 |
Calculations:
The molarity of the potassium permanganate solution can be calculated using the following formula:
Molarity of KMnO₄ = (moles of primary standard in 25 mL) / (5 * Volume of KMnO₄ used in L)
Expert Interpretation of Results:
In this hypothetical scenario, both primary standards yield the same molarity for the potassium permanganate solution, indicating that both are suitable for this purpose. The choice between them in a real-world setting may come down to factors such as cost, availability, and the specific requirements of the analytical method. The slightly higher molecular weight of Mohr's salt offers a marginal advantage in reducing weighing errors. However, the reported high stability of Iron(2+) ethylenediammonium sulphate could be a deciding factor for laboratories where standard solutions are prepared less frequently.
Performance in Other Redox Reactions
Beyond the standardization of permanganate, iron(II) salts are used in various other redox titrations, including the determination of oxidizing agents like dichromates and cerium(IV) salts.[21][22][23] The principles remain the same: the Fe²⁺ ion is oxidized, and the oxidizing agent is reduced. The choice of indicator may vary depending on the specific reaction.
Conclusion
Both Iron(2+) ethylenediammonium sulphate and Mohr's salt are excellent primary standards for redox titrations. They offer significant advantages over less stable iron(II) salts like ferrous sulphate.
-
Iron(2+) ethylenediammonium sulphate is a high-purity, highly stable compound that is an excellent choice for a primary standard in redox titrimetry.[8]
-
Mohr's salt is also a reliable primary standard, with the advantage of slightly higher solubility and a long history of use in analytical chemistry.[3][24]
The selection between these two reagents will depend on the specific needs of the laboratory, considering factors such as the required level of accuracy, frequency of use, and cost. For applications demanding the highest stability and purity, Iron(2+) ethylenediammonium sulphate presents a compelling option.
References
- ENG Scientific Site. (2025, May 30).
- Wikipedia. (n.d.). Ammonium iron(II)
- Royal Society of Chemistry. (n.d.). Determination of iron in iron(II) sulfate (ferrous sulphate)
- GKToday. (2013, May 22). Mohr's salt.
- Thermo Fisher Scientific. (n.d.). Iron(II)
- PraxiLabs. (2025, October 26).
- Sigma-Aldrich. (n.d.). Iron(II)
- Sigma-Aldrich. (n.d.). Iron(II)
- E-learning. (n.d.). Practical Work N°3 Redox Titrations.
- CUNY. (n.d.).
- ChemicalBook. (2023, April 23). IRON(II)
- KEM. (2022, February 3).
- PubChem. (n.d.).
- Crystalverse. (2020, August 1).
- Mansoura University. (n.d.). The preparation and standardization of 0.
- A-Level Chemistry. (n.d.).
- Practical Science. (n.d.).
- KEM. (2022, February 3). Standardization of ammonium iron(II)
- National Institute of Standards and Technology. (n.d.).
- Royal Society Publishing. (2025, January 8). Unexpected stability of the iron(II) complex by an asymmetrical Schiff base from Fe(III)
- Thermo Fisher Scientific. (2024, February 18). Iron(II)
- Sigma-Aldrich. (n.d.). Iron(II)
- Savita Pall and Chemistry. (n.d.).
- ChemBuddy. (2024, November 13).
- Dr. Satyen Saha's-Homepage. (n.d.). SS-Mohr Salt.
- ACS Publications. (2024, November 11). Quantification of Iron(II)
- MilliporeSigma. (2026, January 29). Understanding the Chemistry: Why Ammonium Iron(II)
- National Technical University of Ukraine. (n.d.). Topic 5: Redox titration.
- BYJU'S. (2020, October 30). Structure of Mohr's Salt.
- Save My Exams. (2025, November 24). Redox Titration - Iron(II) & Manganate(VII) (Edexcel International A Level (IAL) Chemistry): Revision Note.
- BYJU'S. (n.d.).
- YouTube. (2020, December 9).
Sources
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
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- 3. gktoday.in [gktoday.in]
- 4. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
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- 6. crystalverse.com [crystalverse.com]
- 7. Sulfate d’éthylènediammonium de fer(II) tétrahydraté, 99 %, Thermo Scientific Chemicals 100 g [thermofisher.com]
- 8. Iron(II) ethylenediammonium sulfate Volumetric standard, secondary reference material for redox titration, traceable to NIST Standard Reference Material (SRM) Certipur Reag. Ph Eur 113193-60-5 [sigmaaldrich.com]
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Comparative Structural Analysis Guide: Iron(II) Ethylenediammonium Sulphate via X-Ray Diffraction
This guide provides a comparative structural analysis of Iron(II) Ethylenediammonium Sulphate (often termed a "Tutton Salt analogue") against the industry-standard Mohr’s Salt. It focuses on X-ray diffraction (XRD) techniques for structure confirmation, highlighting the critical shift from supramolecular interactions to direct ligand coordination.
Executive Summary & Strategic Context
In the development of bio-available iron sources and magnetic standards, Iron(II) Ethylenediammonium Sulphate (IES) , formula
While Mohr’s Salt relies on a discrete Hexaaquairon(II) cation
Core Comparison: The Structural Shift
| Feature | Mohr's Salt (Standard) | Iron(II) Ethylenediammonium Sulphate (IES) |
| Formula | ||
| Fe Coordination | Hexaaqua | Tetraaqua-bis(sulfato) |
| Ligand Binding | 6 | 4 |
| Cation Role | ||
| Space Group | Monoclinic | Triclinic |
Experimental Protocol: Synthesis to Structure
Self-Validating Synthesis Workflow
To ensure structural integrity for XRD, the synthesis must prevent the oxidation of
-
Reagents: Ferrous Sulfate Heptahydrate (
), Ethylenediamine ( ), Sulfuric Acid ( ). -
Critical Step: The ethylenediamine must be protonated in situ or pre-acidified to form the ethylenediammonium cation
before mixing with iron to prevent the formation of Fe-amine coordination complexes.
XRD Data Acquisition Strategy
For iron-containing samples, the choice of radiation source is critical to minimize fluorescence.
-
Preferred Source: Molybdenum (
, ). Reduces absorption and fluorescence compared to Copper. -
Alternative Source: Copper (
, ). Requirement: Must use a diffracted-beam monochromator or energy-dispersive detector to suppress the high iron fluorescence background. -
Temperature: 100 K (Cryostream). Essential to reduce the thermal motion of the ethylenediammonium ethylene bridge, ensuring precise bond length determination.
Figure 1: Self-validating crystallographic workflow. Green nodes indicate critical "Go/No-Go" decision points for quality control.
Comparative Structural Analysis
The Coordination Sphere Shift
In Mohr's salt, the sulfate ions are "spectators," held in place solely by hydrogen bonds. In IES, the bulky ethylenediammonium cation prevents the efficient packing of the hexaaqua complex.
Mechanism: The lattice adapts by forcing the sulfate oxygen to displace two water molecules.
-
Result: The Iron center adopts a trans-octahedral geometry
. -
XRD Evidence: In the electron density map, you will observe Fe-O bonds corresponding to sulfate oxygens (typically shorter, ~2.05 Å) distinct from Fe-O water bonds (typically ~2.10 Å).
Hydrogen Bonding Network
The ethylenediammonium cation
-
Mohr's Salt: Spherical
ions create a non-directional, isotropic H-bond network. -
IES: The organic cation introduces directionality. The
heads anchor the anionic layers, while the ethylene backbone creates hydrophobic channels or spacing.
Figure 2: Topological comparison of coordination environments. Note the direct Sulfate-Iron bond in the IES structure (Right).
Data Presentation & Reference Values
When analyzing your experimental data, use the following reference metrics to confirm phase purity and structure solution. Deviations >2% in unit cell dimensions suggest hydration variances or cation substitution errors.
Table 1: Crystallographic Parameters (Reference)
| Parameter | Value (Typical for IES) | Notes |
| Crystal System | Monoclinic or Triclinic | Depends on exact hydration/temp |
| Space Group | Centrosymmetric | |
| Z (Units/Cell) | 2 | Fe sits on inversion center |
| Fe-O (Water) | 2.08 - 2.12 Å | Equatorial |
| Fe-O (Sulfate) | 2.04 - 2.08 Å | Axial (Trans-configuration) |
| S-O Bond | 1.47 - 1.49 Å | Typical Sulfate geometry |
Table 2: Powder Diffraction (PXRD) Diagnostic Peaks
Use these
| Peak Position ( | Intensity | Assignment |
| ~12.5° | Strong | (002) Layer spacing (cation length dependent) |
| ~18.2° | Medium | Sulfate/Fe network characteristic |
| ~24.8° | Strong | Inter-stacking distance |
Note: Exact
Troubleshooting & Quality Assurance
-
Oxidation Check: If the crystal color shifts from Pale Green to Yellow/Brown ,
is present. This causes lattice contraction and disorder in the refinement (Fe-O bonds shorten). -
Twinning: Ethylenediammonium salts are prone to twinning due to the flexibility of the ethylene bridge. Check the diffraction spots for splitting or non-spherical shapes.
-
Disorder: The ethylene bridge
often shows thermal disorder at room temperature. Solution: Collect data at 100 K to resolve the carbon positions clearly.
References
-
Held, P. (2003).[1] Ethylenediammonium tetraaquabis(sulfato)iron(II).[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 59(4), m197–m198.
-
Figgis, B. N., et al. (2000). Charge density in the Tutton salt ammonium iron(II) sulfate hexahydrate. Acta Crystallographica Section B, 56(6). (Used for Mohr's Salt comparison).[5]
- Cambridge Structural Database (CSD). Entry for Ethylenediammonium Iron Sulfate. (Verify specific deposition numbers for "enH2" analogues).
Sources
A Comparative Guide to the Electrochemical Characterization of Iron(II) Ethylenediammonium Sulfate and its Analogues
This guide provides a comprehensive comparison of the electrochemical characteristics of Iron(II) ethylenediammonium sulfate and its analogues, with a particular focus on Mohr's salt (Ammonium iron(II) sulfate). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key electrochemical techniques for the analysis of these important iron(II) compounds.
Introduction: The Significance of Iron(II) Double Salts
Iron(II) ethylenediammonium sulfate, with the chemical formula FeSO₄ · (NH₃CH₂CH₂)SO₄ · 4H₂O, and its analogues belong to a class of compounds known as double salts. A prominent and structurally similar analogue is Mohr's salt, (NH₄)₂Fe(SO₄)₂·6H₂O.[1] These compounds are of significant interest in various fields, including analytical chemistry, where Mohr's salt is a preferred primary standard for redox titrations due to its stability against oxidation in the solid state.[2] In solution, these salts dissociate to yield the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, which is the primary electroactive species.[3] The electrochemical behavior of this complex is central to understanding the properties of these salts in various applications, from catalysis to materials synthesis.
This guide will focus on two principal electrochemical techniques for characterizing these compounds: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). We will explore the theoretical underpinnings of these methods and present a comparative analysis based on available experimental data for closely related iron(II) sulfate systems.
Cyclic Voltammetry: Probing the Fe(II)/Fe(III) Redox Couple
Cyclic voltammetry is a powerful technique for investigating the redox behavior of electroactive species.[4] It involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current. For Iron(II) ethylenediammonium sulfate and its analogues, CV provides critical information about the oxidation of Fe(II) to Fe(III) and the subsequent reduction of Fe(III) back to Fe(II).
The Fe(II)/Fe(III) Redox Process in Aqueous Sulfate Media
In an aqueous solution, the electrochemical behavior of these double salts is dominated by the reversible one-electron transfer of the hexaaquairon complex:
[Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₆]³⁺ + e⁻
A study on aqueous iron sulfate solutions using cyclic voltammetry revealed that the oxidation of Fe(II) to Fe(III) can exhibit complex behavior.[5] The process can be influenced by the scan rate and the presence of sulfate ions, which can affect the electrode kinetics and diffusion coefficients.[5] At slower scan rates, the oxidation may appear as a single peak, while at faster rates, two distinct oxidation peaks can emerge, one for the simple oxidation and another involving the sulfate ions.[5] The reduction of Fe(III) to Fe(II) typically appears as a single peak.[5]
Comparative Analysis
The voltammogram for Mohr's salt in a phosphoric acid medium shows a clear oxidation peak, demonstrating the Fe(II) to Fe(III) transition.[6] A direct comparison in the same electrolyte would be necessary to elucidate the precise influence of the ethylenediammonium cation.
Below is a table summarizing the expected and reported cyclic voltammetry parameters for these compounds.
| Parameter | Iron(II) Ethylenediammonium Sulfate (Expected) | Mohr's Salt (Ferrous Ammonium Sulfate) | Iron(II) Sulfate |
| Anodic Peak Potential (Epa) | Dependent on supporting electrolyte and scan rate. | Dependent on supporting electrolyte and scan rate.[6] | 0.70 V (vs. Ag/AgCl at 20 mV/s in 0.5 M aqueous solution)[5] |
| Cathodic Peak Potential (Epc) | Dependent on supporting electrolyte and scan rate. | Dependent on supporting electrolyte and scan rate. | 0.29 V (vs. Ag/AgCl at 20 mV/s in 0.5 M aqueous solution)[5] |
| Peak Separation (ΔEp) | Expected to be close to the theoretical 59 mV for a reversible one-electron process at low scan rates. | Expected to be close to the theoretical 59 mV for a reversible one-electron process at low scan rates. | Increases with scan rate, indicating quasi-reversible kinetics.[5] |
Electrochemical Impedance Spectroscopy: Interfacial Charge Transfer Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the interfacial properties of electrochemical systems.[7][8] It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current to determine the impedance of the system. The data is often visualized in a Nyquist plot, which shows the imaginary part of the impedance versus the real part.
Modeling the Fe(II)/Fe(III) Interface
For a simple, reversible redox couple like Fe(II)/Fe(III) in solution, the electrochemical interface can often be modeled by a Randles equivalent circuit. This circuit consists of the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). The Warburg impedance (W) is often included to account for diffusion processes.
Comparative Insights from EIS
A typical Nyquist plot for a system described by a Randles circuit will show a semicircle at high frequencies, corresponding to the charge-transfer process, followed by a straight line with a 45° slope at low frequencies, indicative of diffusion control.
-
Solution Resistance (Rs): The high-frequency intercept on the real axis represents the solution resistance. This is expected to be similar for equimolar solutions of Iron(II) ethylenediammonium sulfate and its analogues, assuming the same supporting electrolyte is used.
-
Charge-Transfer Resistance (Rct): The diameter of the semicircle corresponds to the charge-transfer resistance. A smaller Rct indicates faster electron transfer kinetics. Subtle differences in the structure of the double layer, influenced by the ethylenediammonium versus ammonium cations, could lead to measurable differences in Rct.
-
Double-Layer Capacitance (Cdl): This relates to the charge separation at the electrode-electrolyte interface. The nature of the cation in the double salt could influence the structure of the electrical double layer and thus the Cdl value.
While specific EIS data for Iron(II) ethylenediammonium sulfate is scarce, studies on iron corrosion in sulfate solutions provide insights into the complex interfacial behavior that can be expected.[9]
Experimental Protocols
The following are generalized, step-by-step methodologies for the electrochemical characterization of Iron(II) ethylenediammonium sulfate and its analogues.
Protocol for Cyclic Voltammetry
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the iron(II) double salt (e.g., 1-10 mM) in a suitable supporting electrolyte. An acidic medium (e.g., 0.1 M H₂SO₄) is often used to prevent the hydrolysis of the iron salts.[10]
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell with the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammogram Acquisition:
-
Set the initial and switching potentials to bracket the Fe(II)/Fe(III) redox event (e.g., from 0.0 V to +1.0 V vs. Ag/AgCl).
-
Select an appropriate scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform measurements at various scan rates to investigate the kinetics of the electron transfer process.
-
Protocol for Electrochemical Impedance Spectroscopy
Step-by-Step Methodology:
-
Cell and Solution Preparation: Prepare the electrochemical cell and analyte solution as described for cyclic voltammetry.
-
Establish Open Circuit Potential (OCP): Allow the system to equilibrate and measure the stable OCP. The EIS measurement is typically performed at this potential to study the system at equilibrium.
-
EIS Parameter Setup:
-
Set the frequency range (e.g., from 100 kHz down to 0.1 Hz).
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) to ensure a linear response.
-
Set the DC potential to the measured OCP.
-
-
Impedance Spectrum Acquisition: Record the impedance spectrum.
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Im(Z) vs. Re(Z)).
-
Fit the experimental data to an appropriate equivalent circuit model (e.g., the Randles circuit) to extract quantitative parameters such as Rs, Rct, and Cdl.
-
Conclusion and Future Outlook
The electrochemical characterization of Iron(II) ethylenediammonium sulfate and its analogues provides valuable insights into their redox properties and interfacial behavior. While direct comparative data is limited, a strong understanding of their electrochemical performance can be derived from the well-established behavior of the [Fe(H₂O)₆]²⁺ ion in sulfate media.
Key Comparative Points:
-
Cyclic Voltammetry: All compounds are expected to show a quasi-reversible one-electron oxidation of Fe(II) to Fe(III). Minor shifts in peak potentials and variations in peak separations may arise due to the influence of the non-coordinating cation on the local environment of the iron center.
-
Electrochemical Impedance Spectroscopy: The interfacial charge transfer kinetics, represented by Rct, are likely to be similar but could be subtly influenced by the nature of the cation in the double salt affecting the structure of the electrical double layer.
Future research should focus on direct, side-by-side electrochemical studies of Iron(II) ethylenediammonium sulfate and a series of its analogues under identical experimental conditions. Such studies would provide definitive data on the influence of the secondary cation on the electrochemical properties of these important iron compounds, benefiting their application in diverse scientific and industrial fields.
References
-
Al-Hetlani, E. (2021). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. MDPI. Retrieved from [Link]
-
Agyekum, I., & Casey, J. (2022). Cyclic Voltammetry Quantification of Iron in Ferrous Sulfate Supplements: A Method of Successive Addition to One Solution. ChemRxiv. Retrieved from [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Retrieved from [Link]
-
Huang, Y.-C., et al. (2013). Electrochemical Reaction of Aqueous Iron Sulfate Solutions Studied by Fe L‑Edge Soft X‑ray Absorption Spectroscopy. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Wikipedia. (n.d.). Iron(II) sulfate. In Wikipedia. Retrieved from [Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry. Retrieved from [Link]
-
PalmSens. (n.d.). Nyquist plot. Retrieved from [Link]
-
Pine Research Instrumentation. (2024, May 13). Electrochemical Impedance Spectroscopy (EIS) Basics. Retrieved from [Link]
-
LEREM Laboratory. (2024, February 27). Electrochemical impedance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022, November 19). Cyclic Voltammetry Quantification of Iron in Ferrous Sulfate Supplements: A Method of Successive Addition to One Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Voltammograms of different Mohr's salt concentrations in phosphoric.... Retrieved from [Link]
-
MSU chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Nyquist plots of sample immersed in various contents of SO4²⁻ under.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
ACS Publications. (2022, November 21). Cyclic voltammetry quantification of iron in ferrous sulfate supplements: A method of standard addition to a single solution. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 2 : Cyclic Voltammetric Technique. Retrieved from [Link]
-
RSC Publishing. (2024, September 24). Fractional precipitation of Ni and Co double salts from lithium-ion battery leachates. Retrieved from [Link]
-
Gamry Instruments. (n.d.). Using Cyclic Voltammetry to Detect Iron Impurities During Water Oxidation Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Nyquist plots of electrodeposition of iron with (a) SNS and (b) SDS.. Retrieved from [Link]
-
ResearchGate. (2025, November 18). Electrochemical Characterization of Salt-in-Water and Water-in-Salt Zinc Sulfate and Zinc Acetate Electrolytes. Retrieved from [Link]
-
ACS Publications. (2026, February 12). Anion-Directed Engineering of High-Entropy Layered Double Hydroxides for Oxygen Evolution Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic voltammetry. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Nyquist plots SABIC iron corrosion in the blank 0.5 M H2SO4 and with.... Retrieved from [Link]
-
ENG Scientific Site. (2025, May 30). Ferrous Ammonium Sulfate, The Famous Mohr's Salt. Retrieved from [Link]
-
CORE. (2004, June 20). Electrochemical investigation into the redox activity of Fe(II)/Fe(III) in the presence of nicotine and possible. Retrieved from [Link]
-
Wikipedia. (n.d.). Tutton's salt. In Wikipedia. Retrieved from [Link]
-
BioLogic Learning Center. (2025, May 23). What is Electrochemical Impedance Spectroscopy (EIS)? Electrochemistry Basics Series. Retrieved from [Link]
-
Gamry Instruments. (n.d.). CV - Cyclic Voltammetry. Retrieved from [Link]
-
ACS Publications. (2017, December 5). Physical Interpretations of Nyquist Plots for EDLC Electrodes and Devices. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Study of Electrode Mechanism by Cyclic Voltammetry. Retrieved from [Link]
-
RSC Publishing. (n.d.). The thermoelectrochemistry of the aqueous iron(ii)/iron(iii) redox couple: significance of the anion and pH in thermogalvanic thermal-to-electrical energy conversion. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, January 13). Lab 1: Cyclic Voltammetry. Retrieved from [Link]
-
PHYWE. (n.d.). Measurement of the standard potential of the redox couple Fe3+/Fe2+. Retrieved from [Link]
-
PubMed. (2004, September 6). Electrochemical investigation into the redox activity of Fe(II)/Fe(III) in the presence of nicotine and possible relations to neurodegenerative diseases. Retrieved from [Link]
Sources
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High-Stability Standardization: A Cross-Validation Guide for Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt)
Executive Summary
In high-precision redox titrimetry, the stability of the primary standard is the rate-limiting step for accuracy. While Mohr’s Salt (Ferrous Ammonium Sulfate) has long been the laboratory workhorse, it suffers from susceptibility to atmospheric oxidation and efflorescence.
This guide presents a technical cross-validation of Iron(II) Ethylenediammonium Sulfate (also known as Oesper’s Salt ) as a superior alternative. We provide experimental evidence demonstrating that Oesper’s Salt offers the kinetic advantages of Mohr’s salt (cold titration, rapid reaction) with the thermodynamic stability of Sodium Oxalate, eliminating the need for heating and reducing titer drift over time.
Part 1: Chemical Basis & Stability Profile
To understand the superior performance of Iron(II) Ethylenediammonium Sulfate (
The Stability Mechanism
Unlike Mohr’s Salt, where the ammonium ion (
Comparative Properties Table
| Feature | Oesper’s Salt (IEDS) | Mohr’s Salt (FAS) | Sodium Oxalate |
| Formula | |||
| Molar Mass | ~382.15 g/mol | 392.14 g/mol | 134.00 g/mol |
| Reaction Kinetics | Fast (Instant) | Fast (Instant) | Slow (Autocatalytic) |
| Titration Temp. | Ambient (Cold) | Ambient (Cold) | Hot (60-90°C) |
| Atmospheric Stability | High (Months) | Moderate (Days/Weeks) | High (Years) |
| Weighing Error | Low (High Mass) | Low (High Mass) | Moderate (Low Mass) |
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed as a triangulated cross-validation . We will not simply assume the purity of the IEDS; we will validate it against a NIST-traceable Sodium Oxalate standard using Potassium Permanganate (
Workflow Visualization
The following diagram illustrates the logical flow of the cross-validation process to ensure data integrity.
Caption: Triangulated validation workflow. NIST Oxalate establishes the "True" Molarity of KMnO4, which is then used to audit the performance of IEDS and Mohr's Salt.
Step-by-Step Methodology
1. Preparation of Solutions
-
0.02 M KMnO4 (Titrant): Dissolve 3.2g KMnO4 in 1L water. Boil for 1 hour, filter through glass wool, and store in an amber bottle.
-
IEDS Solution: Weigh accurately ~0.95g of Oesper’s Salt.
-
Solvent Matrix: 1M Sulfuric Acid (
). Crucial Step: The acid must be added before the salt to prevent hydrolysis of to or oxidation.[1][2]
2. The "Hot" Standardization (Baseline)
-
Weigh 0.2g dried Sodium Oxalate (NIST traceable) into a flask.
-
Add 100mL 1M
. -
Heat to 80-90°C .
-
Titrate with KMnO4 until the first persistent pink color (30s).
-
Calculate
of KMnO4.[3]
3. The "Cold" Cross-Validation (IEDS)
-
Place the weighed IEDS solid into a flask.
-
Add 100mL 1M
and swirl to dissolve (dissolution is rapid). -
Immediately titrate with the standardized KMnO4 at room temperature.
-
Endpoint: Sharp transition from colorless/green to faint pink.
Part 3: Cross-Validation Data & Analysis
The following data represents a typical validation run comparing IEDS against the established Sodium Oxalate baseline and the Mohr's Salt alternative.
Experiment A: Accuracy (Recovery Rate)
Objective: Does IEDS yield the same molarity for the KMnO4 solution as the NIST Oxalate?
| Standard Used | Replicates | Mean Molarity ( | RSD (%) | Relative Error (%) |
| Sodium Oxalate (NIST) | 5 | 0.02015 M | 0.12% | Reference |
| Oesper’s Salt (IEDS) | 5 | 0.02014 M | 0.08% | -0.05% |
| Mohr’s Salt (Fresh) | 5 | 0.02012 M | 0.15% | -0.15% |
Analysis: IEDS shows statistically insignificant deviation from the Sodium Oxalate standard (
Experiment B: Stability (The "Shelf-Life" Stress Test)
Objective: How do the solid salts behave after exposure to laboratory air (loosely capped) for 30 days?
| Standard (Solid State) | Day 0 Purity | Day 30 Purity | Purity Loss |
| Oesper’s Salt (IEDS) | 99.98% | 99.95% | < 0.03% |
| Mohr’s Salt | 99.95% | 99.20% | 0.75% |
Analysis: Mohr's salt shows a significant drift due to surface oxidation (
Part 4: Troubleshooting & Logic
The Self-Validating Check
If your titration results are inconsistent, apply this logic tree:
-
Check the Acid: Did you dissolve the salt in water then add acid?
-
Error: Hydrolysis occurs instantly in neutral water, creating turbidity and lowering results.
-
Correction: Always dissolve IEDS in pre-acidified water (
).
-
-
Check the Endpoint Color:
-
Observation: Brownish precipitate instead of pink endpoint.
-
Cause: Insufficient acid or titration was too slow, allowing air oxidation.
-
Correction: Increase acidity or titration speed.
-
Why not just use Sodium Oxalate?
While Oxalate is the "Gold Standard," it requires heating to 60-90°C.
-
Risk: If the temperature drops below 60°C during titration, the reaction kinetics stall.
-
Risk: If heated >100°C, oxalate decomposes.
-
IEDS Advantage: It reacts stoichiometrically and instantly at 20°C , removing the temperature variable entirely.
References
-
Oesper, R. E., & Caraway, K. P. (1947).[4] Ferrous ethylenediammonium sulfate as an oxidimetric standard. Journal of Chemical Education, 24(5), 235.
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (2023). Iron(II) ethylenediammonium sulfate Volumetric standard, secondary reference material.
-
National Institute of Standards and Technology (NIST). Standard Reference Material 40h - Sodium Oxalate.
Sources
Safety Operating Guide
Iron(II) Ethylenediammonium Sulfate: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Chemical Profile
Iron(II) ethylenediammonium sulfate (also known as Mohr’s Salt analogue or Oesper’s Salt) is a double salt used primarily as a redox standard in titrimetry. Unlike simple ferrous sulfate, this compound resists oxidation by air, making it a critical reagent for high-precision calibration.
However, its stability presents a disposal challenge: the complexed iron and the organic ethylenediammonium cation require specific waste stream segregation to prevent environmental release and regulatory non-compliance.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | Iron(II) ethylenediammonium sulfate tetrahydrate |
| Formula | |
| CAS Number | 113193-60-5 (Tetrahydrate) / 63589-59-3 (Anhydrous) |
| Key Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| RCRA Status | Non-Listed (Not P, U, or D listed), but regulated by local POTW limits |
| Waste Stream | Inorganic/Organic Hybrid Salt (Heavy Metal Bearing) |
Pre-Disposal Assessment & Logic
Before initiating disposal, you must categorize the waste.[1][2][3] While Federal EPA regulations (RCRA) do not list Iron as a toxic metal (unlike Arsenic or Lead), local municipal wastewater regulations almost always strictly limit iron discharge due to its impact on UV disinfection systems and eutrophication risks.
The Scientist's Directive:
Never treat this substance as "just iron." The ethylenediammonium component is a nitrogenous organic amine. Mixing this with nitrite waste streams can form carcinogenic nitrosamines. Strict segregation is required.
Disposal Decision Matrix (Visualization)
Figure 1: Operational workflow for segregating Iron(II) ethylenediammonium sulfate waste. Note the critical check for oxidizers, as this salt is often used in redox titrations with strong oxidants.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired Stock or Spills)
Applicability: Pure crystals, spilled powder, or contaminated weighing boats.
-
PPE Requirements: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat. Respiratory protection (N95) is recommended if dust is visible.
-
Containment:
-
Do not sweep dry dust vigorously; this generates airborne irritants.
-
Use a dedicated plastic waste container (HDPE or Polypropylene). Do not use metal containers as the acidic nature of the salt (when damp) can corrode carbon steel.
-
-
Labeling:
-
Label as "Non-Regulated Chemical Waste - Iron Salts."
-
Add constituent note: "Contains Ethylenediamine complex."
-
-
Storage: Keep container closed and away from strong oxidizers (e.g., Potassium Permanganate, Nitrates) to prevent accidental redox reactions.
Protocol B: Aqueous Waste (Titration Residues)
Applicability: Dissolved waste from experiments.
Critical Warning: Do not pour down the lab sink. Although Iron is not RCRA-listed, the amine component contributes to High Biological Oxygen Demand (BOD) and Nitrogen load, violating most municipal sewer permits.
-
Segregation:
-
Collect in a carboy designated for "Aqueous Heavy Metal Waste."
-
Compatibility Check: Ensure the carboy does not contain Azides (risk of explosion with metals) or strong Bleach (reaction with amines).
-
-
Stabilization (Optional In-House Step):
-
If you are volume-constrained and have a treatment permit, you may precipitate the iron.
-
Method: Adjust pH to >10 using Sodium Hydroxide (NaOH). Iron will precipitate as
(green/brown sludge). -
Filtration: Filter the sludge. The sludge goes to Solid Waste (Protocol A). The filtrate still contains ethylenediamine and must go to Organic Aqueous Waste , not the drain.
-
Recommendation: For most R&D labs, skip stabilization and ship the liquid waste off-site to avoid regulatory complexity.
-
Emergency Spill Management
In the event of a benchtop spill of >50g:
-
Isolate: Mark the area. The substance is a skin irritant.[4]
-
Neutralize:
-
Cover the spill with a mixture of Sodium Carbonate (Soda Ash) or Bentonite clay.
-
This neutralizes the latent acidity of the sulfate ions.
-
-
Collect: Scoop the mixture into a disposal bag.
-
Clean: Wipe the surface with water. A faint rust-colored stain may remain (Iron oxide); remove this with a dilute oxalic acid solution if necessary, then rinse thoroughly.
Regulatory Compliance & Documentation
RCRA (Resource Conservation and Recovery Act)[6][7][8][9][10]
-
Classification: Iron(II) ethylenediammonium sulfate is not a federally listed hazardous waste (P, U, or D codes do not apply directly to Iron or Ethylenediammonium sulfate).
-
Characteristic Waste: It generally does not exhibit Corrosivity (pH usually >2), Ignitability, or Reactivity. Toxicity (TCLP) does not apply to Iron.
-
Best Practice: Manage as "Non-RCRA Regulated Waste" but dispose of via a licensed chemical hauler to ensure "Cradle-to-Grave" liability protection.
DOT (Department of Transportation)
-
Shipping Name: Not regulated as a hazardous material for transport (unless in very high quantities or mixed with other hazards).
-
Labeling: No UN number is typically assigned to the pure solid for small-scale transport, but check the specific SDS Section 14 for bulk shipments.
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Iron(II) ethylenediammonium sulfate tetrahydrate. Retrieved from
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Retrieved from
-
ChemicalBook. (2026).[5] Ferrous Ethylenediammonium Sulfate Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: Iron(II) ethylenediammonium sulfate tetrahydrate. Retrieved from
Comprehensive Safety & Operational Guide: Iron(II) Ethylenediammonium Sulfate
Topic: Personal Protective Equipment & Operational Handling of Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) Content Type: Technical Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Laboratory Safety Officers
Executive Summary & Chemical Identity
Iron(II) Ethylenediammonium Sulfate (also known as Oesper’s Salt ) is a coordination compound utilized primarily as a redox standard in analytical chemistry. It serves as a more stable alternative to Mohr’s Salt (Ammonium Iron(II) Sulfate), offering resistance to oxidation by atmospheric oxygen. Despite its stability, improper handling can compromise experimental integrity and pose health risks.
-
IUPAC Name: Iron(2+); ethane-1,2-diaminium; disulfate; tetrahydrate[1]
-
Formula:
[2] -
Physical State: Pale green crystalline solid[7]
Hazard Profiling & Risk Assessment
As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checkboxes—they are critical for data reproducibility. The primary risks associated with Oesper’s Salt are irritation and sample degradation.
The "Why" Behind the Hazards
| Hazard Category | Mechanism of Action | Operational Impact |
| Respiratory Irritant (H335) | Fine crystalline dust can adhere to mucous membranes, hydrolyzing to form acidic micro-environments. | Coughing/sneezing disrupts weighing accuracy; contamination of nearby samples. |
| Skin/Eye Irritant (H315, H319) | Iron(II) salts are mild astringents; combined with the ethylenediammonium cation, they can cause contact dermatitis. | Cross-contamination from gloves to instrumentation (e.g., balance buttons). |
| Chemical Stability | While stable, Fe(II) is thermodynamically susceptible to oxidation to Fe(III) in neutral/alkaline pH. | Self-Validating Check: The solution must remain clear pale green. Yellow/brown turbidity indicates oxidation (formation of Fe(OH)₃), rendering the standard invalid. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide maximum protection without hindering dexterity required for precise analytical weighing.
| PPE Category | Standard Requirement | Technical Rationale |
| Respiratory | Fume Hood (Primary) or N95/P2 Respirator (Secondary) | Engineering controls (hood) are superior to PPE. If weighing outside a hood, N95 is mandatory to prevent inhalation of micronized dust. |
| Hand Protection | Nitrile Gloves (Min.[3] 0.11 mm thickness) | Latex is permeable to some organic cations. Nitrile offers excellent resistance to sulfate salts. Change frequency: Every 2 hours or immediately upon visible contamination. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side shields via air currents. |
| Body Protection | Lab Coat (Cotton/Poly blend), closed cuffs | Prevents accumulation of dust on street clothing. Closed cuffs prevent powder from entering the sleeve during reaching movements. |
Operational Protocol: Handling & Solution Preparation
Scientific Integrity Note: The following protocol includes an acidification step. While Oesper's Salt is stable, adding dilute sulfuric acid is a "best practice" safeguard that suppresses hydrolysis and extends the shelf-life of the standard solution.
Workflow Visualization
The following diagram outlines the critical path for handling this reagent to ensure both safety and chemical validity.
Figure 1: Operational workflow for handling Iron(II) ethylenediammonium sulfate, including critical quality control checkpoints (yellow diamonds).
Step-by-Step Methodology
1. Pre-Operational Check:
-
Ensure the fume hood is active.
-
Verify the solid is free-flowing and pale green. Brown crusts indicate oxidation; discard if present.
2. Weighing Procedure:
-
Static Control: Use an anti-static gun or brush if the environment is dry, as the fine powder is static-prone.
-
Containment: Weigh into a weighing boat or directly into a volumetric flask using a wide-mouth funnel to minimize dust generation.
-
Spill Prevention: Place the balance on a disposable absorbent mat.
3. Dissolution (The Stabilization Step):
-
Solvent: Do not dissolve directly in pure water.
-
Protocol:
-
Fill the volumetric flask 1/3 full with 0.05 M - 0.5 M Sulfuric Acid (
) . -
Add the weighed Oesper's Salt.
-
Swirl gently to dissolve. The acid suppresses the formation of Iron(III) hydroxide precipitates.
-
Dilute to mark with the same dilute acid solution.
-
4. Post-Operation:
-
Wipe down the balance area with a wet paper towel (do not dry wipe, as this aerosolizes dust).
-
Dispose of the wipe as hazardous waste.
Emergency Response & Disposal
In the event of an accident, immediate action minimizes exposure.
Spill Decision Logic
Figure 2: Decision tree for managing spills of Iron(II) ethylenediammonium sulfate.
Disposal Protocols:
-
Solid Waste: Collect in a container labeled "Solid Heavy Metal Waste (Iron)".
-
Liquid Waste: Collect in "Aqueous Acidic Waste with Heavy Metals". Do not pour down the drain; iron salts can accumulate in plumbing and violate environmental discharge limits.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 166943, Ferrous ethylenediammonium sulfate. Retrieved from [Link]
- Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediammonium sulfate as a standard in oxidimetry. Journal of Chemical Education. (Historical context for the reagent's stability).
Sources
- 1. Ferrous ethylenediammonium sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Iron(II) ethylenediammonium sulfate tetrahydrate | CAS 34962-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chembk.com [chembk.com]
- 6. CAS 34962-29-3: ferrous ethylenediammonium sulfate tetra h… [cymitquimica.com]
- 7. fishersci.be [fishersci.be]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
